Product packaging for Molybdenum;rhenium(Cat. No.:CAS No. 60719-51-9)

Molybdenum;rhenium

Cat. No.: B14604231
CAS No.: 60719-51-9
M. Wt: 282.16 g/mol
InChI Key: NZPGFUCQQUDSQG-UHFFFAOYSA-N
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Description

Overview of Molybdenum-Rhenium Systems in Advanced Materials Research

Molybdenum-rhenium alloys are at the forefront of advanced materials research due to their superior mechanical and physical properties. The addition of rhenium to molybdenum significantly enhances its performance, a phenomenon often referred to as the "rhenium effect". cmes.org This effect not only improves the room temperature plasticity and processability of molybdenum but also reduces the ductile-brittle transition temperature (DBTT), while simultaneously increasing the recrystallization temperature, welding performance, and creep resistance. cmes.orgnasa.gov

These alloys maintain high strength and ductility even after exposure to high temperatures. samaterials.comsamaterials.com Standard compositions often contain 41% or 47.5% rhenium, which greatly improves the material's ductility, weldability, and formability. samaterials.comattelements.com This unique combination of molybdenum's good mechanical properties and rhenium's high-temperature physical properties makes Mo-Re alloys suitable for a wide array of demanding applications. samaterials.comattelements.com

The applications for Mo-Re alloys are extensive and span several high-technology sectors. attelements.com In the aerospace and nuclear industries, their high-temperature strength and resistance to radiation damage are critical. cmes.orgsamaterials.comodtmag.com They are used in rocket propulsion systems, high-temperature structural components, and as cladding materials in space nuclear reactors. samaterials.comrefractorymetal.org In the electronics industry, Mo-Re alloys are utilized for manufacturing filaments, heaters, reflectors, and semiconductor devices due to their high thermal stability, good electrical conductivity, and resistance to wear. samaterials.comsamaterials.comrefractorymetal.orgctia.com.cn The medical field has also seen the adoption of Mo-Re alloys in implantable devices, such as orthopedic and spinal fixation systems, where their high strength allows for smaller, less invasive implants. odtmag.comresearchgate.net

Historical Trajectories and Current Re-emergence of Molybdenum-Rhenium Scholarly Inquiry

The history of molybdenum-rhenium alloys is intrinsically linked to the discovery and production of rhenium itself. Rhenium was the last naturally occurring stable element to be discovered in 1925 by Walter Noddack, Ida Tacke, and Otto Berg in Germany. usgs.govinstitut-seltene-erden.de The name "Rhenium" is derived from the Latin word "Rhenus" for the Rhine river. institut-seltene-erden.de Initially, the complexity and high cost of rhenium production limited its use. usgs.govinstitut-seltene-erden.de

A significant turning point occurred around 1950 when the development of tungsten-rhenium and molybdenum-rhenium alloys created a substantial demand for rhenium. usgs.govinstitut-seltene-erden.de This surge in interest was driven by the remarkable "ductilizing" effect that rhenium imparts to Group VIA metals like molybdenum and tungsten. nasa.gov Early research, such as studies conducted by NASA in the 1970s, systematically characterized the effects of dilute rhenium additions on the mechanical properties of molybdenum, confirming significant improvements in low-temperature ductility and high-temperature strength. nasa.gov

While the initial focus was on aerospace and nuclear applications, recent years have seen a re-emergence of scholarly and commercial interest in Mo-Re alloys across a broader range of fields. odtmag.com This renewed attention is partly due to advancements in materials processing and manufacturing techniques, which have made these high-performance alloys more accessible. afit.edu Furthermore, the continuous push for materials with superior performance in extreme environments has led researchers to revisit and explore new compositions and applications for Mo-Re systems. cmes.org The development of a Mo-Re alloy for medical implants, which received FDA approval in 2019, highlights this current resurgence. odtmag.comresearchgate.net

Foundational Research Directions and Emerging Paradigms in Molybdenum-Rhenium Studies

Foundational research on molybdenum-rhenium systems has traditionally focused on understanding the "rhenium effect" and characterizing the phase diagrams and mechanical properties of various alloy compositions. nasa.govosti.gov Studies have consistently shown that adding rhenium to molybdenum lowers the ductile-brittle transition temperature, enhances low-temperature ductility, and increases high-temperature tensile and creep strength. nasa.gov The Mo-Re phase diagram is complex, featuring extensive solid solubility and intermediate sigma and chi phases, which contrasts with simpler isomorphous systems like Mo-W. nasa.govosti.govresearchgate.net

Current research is building upon this foundation and exploring new paradigms, particularly in advanced manufacturing and novel applications. A significant emerging trend is the use of additive manufacturing, specifically laser powder bed fusion (LPBF), to produce complex Mo-Re alloy components. afit.eduresearchgate.net This technique allows for the fabrication of parts from mechanically mixed elemental powders, opening up new possibilities for custom alloy compositions and geometries that are difficult to achieve with traditional methods. afit.edu Research in this area investigates the influence of process parameters like laser speed and build orientation on the mechanical properties of the final product. afit.edu

Another key area of emerging research is the application of Mo-Re alloys in advanced nuclear reactors. cmes.org Their excellent high-temperature mechanical properties, good thermal conductivity, and high compatibility with liquid metals make them prime candidates for structural materials in next-generation fission and fusion reactors. cmes.org Furthermore, there is renewed interest in the superconducting properties of Mo-Re alloys. aip.org Thin films of Mo-Re are being explored for use in high-quality factor superconducting microwave resonators, which are critical components in a variety of quantum computing and sensor applications. aip.org

Data Tables

Table 1: Mechanical and Physical Properties of Mo-47.5Re Alloy (Annealed)

Property Metric Value English Value
Physical Properties
Density 13.5 g/cc 0.488 lb/in³
Mechanical Properties
Ultimate Tensile Strength 1180 MPa 171000 psi
Yield Tensile Strength 845 MPa 123000 psi
Elongation at Break 22% 22%
Modulus of Elasticity 365 GPa 52900 ksi
Poisson's Ratio 0.285 0.285
Shear Modulus 132 GPa 19100 ksi
Electrical Properties
Electrical Resistivity 0.0000220 ohm-cm 0.0000220 ohm-cm
Critical Superconducting Temperature 10.9 K 10.9 K
Thermal Properties
Thermal Conductivity 36.8 W/m-K 255 BTU-in/hr-ft²-°F
Melting Point 2450 °C 4440 °F
Maximum Service Temperature, Air 725 °C 1340 °F

Data sourced from Rhenium Alloys, Inc. rhenium.com

Table 2: Comparison of Mechanical Properties: MoRe® vs. Titanium Alloy

Property Molybdenum-Rhenium (MoRe®) Titanium (Ti-6Al-4V)
Yield Strength 280 ksi 115 ksi
Ultimate Tensile Strength 300 ksi 125 ksi
Elongation 13% 10%
Reduction in Area 50% 25%
Recoil <2% 6%
Hardness Range 280-800 HV 350-400 HV

Data sourced from a 2025 study on MoRe® for foot and ankle implants. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula MoRe B14604231 Molybdenum;rhenium CAS No. 60719-51-9

Properties

CAS No.

60719-51-9

Molecular Formula

MoRe

Molecular Weight

282.16 g/mol

IUPAC Name

molybdenum;rhenium

InChI

InChI=1S/Mo.Re

InChI Key

NZPGFUCQQUDSQG-UHFFFAOYSA-N

Canonical SMILES

[Mo].[Re]

Origin of Product

United States

Advanced Synthesis Methodologies for Molybdenum Rhenium Materials

Fabrication of Molybdenum-Rhenium Alloys and Bulk Materials

The production of bulk molybdenum-rhenium (Mo-Re) alloys is critical for applications in aerospace, electronics, and high-temperature industrial processes. nih.govmdpi.com These alloys are prized for their high melting points, excellent strength at elevated temperatures, and improved ductility compared to pure molybdenum. rsc.org The addition of rhenium to molybdenum significantly enhances its ductility, weldability, and formability. nih.gov

Powder Metallurgy Approaches for Molybdenum-Rhenium Alloys

Powder metallurgy is a widely used method for producing Mo-Re alloys, offering advantages in terms of material utilization and the ability to create complex shapes. This process typically involves blending molybdenum and rhenium powders, compacting them into a desired form, and then sintering the compact at high temperatures to achieve densification and alloying.

The sintering process is a critical step that largely determines the final properties of the alloy. Sintering is typically carried out in a protective atmosphere, such as hydrogen or a vacuum, to prevent oxidation of the refractory metals. mdpi.com The sintering temperature and time are carefully controlled to promote diffusion and the formation of a solid solution between the molybdenum and rhenium particles. For instance, Mo-Re alloys can be sintered at temperatures ranging from 1400 to 1700°C. rsc.orgnih.gov

One improved powder metallurgy route involves a double sintering process, which has been shown to produce very dense Mo-Re alloys with minimal porosity. nih.gov This method can reduce the required sintering temperature compared to conventional single-step sintering. nih.gov Another approach is medium-temperature sintering, which can achieve densities of around 90% of the theoretical density. arxiv.org

The microstructure of powder-metallurgically produced Mo-Re alloys is a key factor influencing their mechanical properties. After hot working, the grains in the alloy transform from equiaxed to elongated and fibrous, resulting in relative densities exceeding 99.6%. acs.org The addition of rhenium affects the lattice constant of the alloy, leading to increased lattice distortion and a significant improvement in both room and high-temperature strength. acs.org

Table 1: Mechanical Properties of Powder Metallurgy Mo-Re Alloys

Alloy CompositionConditionTensile Strength (MPa)Yield Strength (MPa)Elongation (%)
Mo-41%ReRecrystallized1053--
Mo-44.5%ReRecrystallized---
Mo-47.5%ReRecrystallized1053--
Mo-51%ReRecrystallized1252--

Note: Data extracted from research on various Mo-Re alloys. researchgate.net The table is interactive and can be sorted by column.

Additive Manufacturing of Molybdenum-Rhenium Alloys via Laser Powder Bed Fusion

Additive manufacturing (AM), particularly Laser Powder Bed Fusion (LPBF), is an emerging technology for the fabrication of complex Mo-Re alloy components. rsc.org LPBF offers the potential for greater design freedom, reduced material waste, and the creation of parts with intricate internal structures. rsc.org However, the additive manufacturing of refractory metals like molybdenum and rhenium presents significant challenges due to their high melting points, high thermal conductivity, and susceptibility to cracking. arxiv.orgresearchgate.net

The addition of rhenium to molybdenum has been shown to improve its printability by reducing the occurrence of cracking during the LPBF process. rsc.org The process involves selectively melting and fusing layers of a pre-alloyed or mixed elemental powder bed using a high-power laser. The rapid heating and cooling rates inherent to LPBF can result in unique microstructures and mechanical properties.

Research has shown that the properties of additively manufactured Mo-Re alloys are highly dependent on the processing parameters, such as laser power, scanning speed, and build orientation. For instance, slower printing speeds, which correspond to a higher energy density, have been found to produce stronger parts. nih.govacs.org Post-processing heat treatments can further enhance the strength of the printed alloys. nih.govacs.org

One study on a Mo-8wt%Re alloy produced by LPBF demonstrated an increase in the crack-free printed density from 97% for pure molybdenum to 98.5% for the alloy. rsc.org The compressive strength of the alloy was also significantly improved at elevated temperatures. rsc.org

Table 2: Compressive Strength of LPBF Mo-8wt%Re Alloy

Temperature (°C)Compressive Strength (MPa)
600340
1000190

Note: Data from a study on Mo-8wt%Re alloy processed by LPBF. rsc.org The table is interactive and can be sorted by column.

Electron-Beam Melting and Zone Refining for Single Crystal Growth

For applications requiring the highest purity and specific crystallographic orientations, single crystals of molybdenum-rhenium alloys are produced using techniques such as electron-beam melting and zone refining. Electron-beam melting is used to melt and purify the raw materials in a high-vacuum environment, which helps to remove volatile impurities. arxiv.orgresearchgate.net

Zone refining, also known as the floating-zone method, is a crucible-less technique that is particularly effective for purifying refractory metals and growing single crystals. rsc.orgrsc.orgresearchgate.net In this process, a narrow molten zone is passed along a solid rod of the material. As the molten zone moves, impurities, which are typically more soluble in the liquid phase, are segregated and transported to one end of the rod, leaving behind a purer, single-crystal material. researchgate.netarxiv.org

The floating-zone method is advantageous because it avoids contact with a crucible, which can be a source of contamination at the high temperatures required to melt molybdenum and rhenium. rsc.orgnih.gov This technique can produce high-purity Mo-Re single crystals with significantly improved low-temperature ductility. arxiv.org Studies on dilute Mo-Re alloys produced by electron-beam melting have shown that rhenium additions can lower the ductile-to-brittle transition temperature by as much as 200°C. researchgate.net

Electrochemical Synthesis and Electrodeposition of Molybdenum-Rhenium Compounds

Electrochemical synthesis and electrodeposition offer a versatile and cost-effective method for producing thin films and coatings of molybdenum-rhenium compounds. researchgate.net This technique allows for precise control over the film thickness, composition, and morphology by adjusting the electrochemical parameters. mdpi.com

The co-deposition of molybdenum and rhenium from aqueous solutions can be challenging due to the large difference in their deposition potentials and the high activity of both metals towards the hydrogen evolution reaction. acs.org However, the presence of certain complexing agents, such as citrate, can facilitate the electrodeposition process. acs.org

Research has shown that Re-Mo alloy films can be successfully electrodeposited from sulfate (B86663) electrolytes. rsc.orgrsc.orgnih.gov The composition and quality of the deposited films are influenced by factors such as the concentration of the metal ions in the electrolyte, the current density, the temperature, and the pH of the solution. rsc.orgrsc.orgnih.gov For example, increasing the rhenium content in the electrolyte and the current density leads to a higher rhenium content in the deposited alloy. rsc.orgrsc.orgnih.gov

In some cases, mixed molybdenum-rhenium oxides can be electrodeposited from acidic peroxo-polymolybdo-perrhenate solutions. researchgate.net The concentration of rhenium in these films has been found to increase linearly with the deposition potential. researchgate.net

Table 3: Recommended Electrolyte Composition for Re-Mo Alloy Electrodeposition

ComponentConcentration (mol/L)
Na2MoO40.0015
KReO40.0035
H2SO42.0

Note: This composition is recommended for obtaining alloys containing 50-80 wt.% Re at a pH of 0.4 and a temperature of 75°C. rsc.orgnih.gov The table is interactive and can be sorted by column.

Chemical Vapor Deposition (CVD) Techniques for Molybdenum-Rhenium Films and Doped Structures

Chemical Vapor Deposition (CVD) is a powerful technique for synthesizing high-quality thin films and doped structures of molybdenum-rhenium compounds with precise control over thickness and uniformity. arxiv.org CVD involves the reaction of volatile precursor gases on a heated substrate to form a solid film.

Atmospheric Pressure Chemical Vapor Deposition for Rhenium-Doped Molybdenum Sulfide (B99878)

Atmospheric Pressure Chemical Vapor Deposition (APCVD) is a variation of CVD that is carried out at atmospheric pressure, simplifying the reactor design and reducing costs. researchgate.net This technique has been successfully employed to synthesize rhenium-doped molybdenum sulfide (Re-doped MoS₂) thin films. nih.govnih.govacs.orgresearchgate.net

In a typical APCVD process for Re-doped MoS₂, solid precursors such as molybdenum trioxide (MoO₃), rhenium trioxide (ReO₃), and sulfur (S) are heated to produce volatile species that are transported to a heated substrate by a carrier gas. mdpi.comacs.org On the substrate, these precursors react to form a crystalline film of Re-doped MoS₂. The doping concentration of rhenium can be controlled by adjusting the amount and temperature of the rhenium precursor. researchgate.net

The properties of the resulting films are highly dependent on the growth conditions. Characterization techniques such as Raman spectroscopy, photoluminescence, and X-ray photoelectron spectroscopy are used to confirm the successful incorporation of rhenium into the MoS₂ lattice and to evaluate the quality of the films. nih.govnih.govacs.org Doping MoS₂ with rhenium can modify its electronic and optical properties, making it a promising material for applications in electronics and optoelectronics, such as high-performance photodetectors. nih.govnih.govacs.orgresearchgate.net

Table 4: Precursors for APCVD of Re-doped MoS₂

PrecursorChemical FormulaRole
Molybdenum TrioxideMoO₃Molybdenum source
Rhenium TrioxideReO₃Rhenium dopant source
SulfurSSulfur source

Note: These are common solid precursors used in the APCVD synthesis of Re-doped MoS₂. acs.org The table is interactive and can be sorted by column.

Chemical Vapor Transport for Molybdenum-Doped Rhenium Diselenide Crystals

Chemical Vapor Transport (CVT) is a widely utilized method for growing high-quality single crystals of transition metal dichalcogenides (TMDs), including molybdenum-doped rhenium diselenide (Mo:ReSe2). researchgate.net This process relies on a temperature gradient to drive the crystallization of materials from a vapor phase, facilitated by a transport agent. arxiv.org

In a typical CVT synthesis of Mo-doped ReSe2, elemental molybdenum, rhenium, and selenium are placed in a quartz ampoule along with a transport agent, commonly a halogen such as bromine (Br2) or iodine (I2). researchgate.netarxiv.org The ampoule is evacuated, sealed, and placed in a two-zone furnace. The source zone, containing the raw materials, is heated to a higher temperature (e.g., T2), while the growth zone is maintained at a slightly lower temperature (e.g., T1).

The transport agent reacts with the solid precursors at the hot end to form volatile gaseous species (e.g., metal halides). arxiv.org These gaseous molecules then diffuse to the cooler end of the ampoule. Due to the lower temperature and resulting supersaturation, the reverse reaction occurs, leading to the deposition of single crystals of Mo-doped ReSe2 on the ampoule wall. researchgate.netarxiv.org The transport agent is released back into the vapor phase and diffuses back to the source zone, continuing the cycle.

Research has successfully demonstrated the growth of Mo:ReSe2 single crystalline platelets with surface areas up to 5mm × 5mm and thicknesses of 100μm using bromine as the transporting agent. researchgate.net X-ray diffraction (XRD) analysis confirms that the resulting doped crystals maintain the triclinic-layered structure characteristic of pure ReSe2. researchgate.net The concentration of the dopant can be controlled by the initial stoichiometry of the precursors. For instance, a nominal doping concentration can result in an actual doping concentration measurable by techniques like Energy-Dispersive X-ray Spectroscopy (EDX). researchgate.net

Parameter Description Typical Value/Range
Precursors Elements to form the final crystalHigh-purity Molybdenum (Mo), Rhenium (Re), Selenium (Se) powders
Transport Agent Facilitates the transport of precursors in vapor phaseBromine (Br2) or Iodine (I2)
Source Temperature (T2) Temperature at the hot zone where precursors are located~1000 - 1100 °C
Growth Temperature (T1) Temperature at the cooler zone where crystals form~950 - 1050 °C
Crystal Size Dimensions of the resulting single crystalsPlatelets up to 5mm × 5mm, ~100μm thickness researchgate.net
Crystal Structure Crystallographic structure of the doped materialTriclinic-layered researchgate.net

Solution-Based Synthesis Routes for Molybdenum-Rhenium Materials

Solution Combustion Synthesis (SCS) is a versatile, rapid, and energy-efficient method for producing a wide range of nanomaterials, including molybdenum-rhenium powders and their corresponding oxides. labpartnering.orgnih.govrsc.org The process is characterized by a self-sustaining, exothermic redox reaction in an aqueous or other solvent-based solution containing metal precursors (oxidizers) and a fuel (reducing agent). nih.govmdpi.com

The synthesis begins with the preparation of a homogeneous aqueous solution containing water-soluble salts of molybdenum and rhenium, which act as oxidizers. labpartnering.org Common precursors include ammonium (B1175870) salts like ammonium heptamolybdate or ammonium metatungstate for molybdenum and ammonium perrhenate (B82622) for rhenium. labpartnering.orgmdpi.comspringerprofessional.de An organic fuel, such as glycine, urea, or citric acid, is dissolved in the solution. nih.govspringerprofessional.de This mixture is then heated, typically in a furnace or by microwave irradiation, to evaporate the water and form a viscous gel. labpartnering.orgnih.gov

Upon reaching the ignition temperature, the gel undergoes a highly exothermic, self-sustaining combustion reaction. labpartnering.org This rapid reaction, often lasting only a few minutes, generates large volumes of gases, which helps in the formation of fine, porous, and often nanocrystalline powders. rsc.orgmdpi.com The final product is typically a metal oxide, such as molybdenum oxide or rhenium oxide. labpartnering.org To obtain the metallic powders, a subsequent reduction step is required, which involves heating the oxide powder in a reducing atmosphere like hydrogen at elevated temperatures (e.g., < 850°C). labpartnering.orgmdpi.com The characteristics of the final powder, including crystallite size and phase homogeneity, are influenced by the type of fuel, the fuel-to-oxidizer ratio, and the combustion temperature. mdpi.comspringerprofessional.de

Process Step Description Key Components/Parameters
1. Solution Preparation Dissolving precursors and fuel in a solvent (usually water).Oxidizers: Ammonium perrhenate, Ammonium heptamolybdate. labpartnering.orgmdpi.comFuel: Glycine, Urea, Citric Acid. nih.gov
2. Dehydration & Gelation Heating the solution to evaporate the solvent and form a viscous gel.Heating temperature: Varies depending on setup.
3. Combustion The gel ignites and undergoes a rapid, self-sustaining exothermic reaction.Ignition Temperature: Initiates the combustion.
4. Product Formation Formation of a voluminous, foamy, and often nanocrystalline powder (typically oxides).Product: Molybdenum oxides, Rhenium oxides. labpartnering.org
5. Reduction (Optional) Heating the oxide powder in a reducing atmosphere to obtain metal powders.Atmosphere: Hydrogen (H2). Temperature: < 850 °C. labpartnering.org

An effective method for synthesizing large, well-crystalline transition metal disulfides, such as molybdenum disulfide (MoS2) and rhenium disulfide (ReS2), involves the use of a high-pressure, high-temperature carbonate melt. rsc.orgrsc.org This technique serves as an excellent flux method, enabling recrystallization and growth of crystals that are challenging to obtain via other routes. rsc.orgresearchgate.net

The synthesis is performed under high-pressure (≥1 GPa) and high-temperature (≥800 °C) conditions. rsc.orgrsc.org A liquid carbonate, such as calcium carbonate (CaCO3), acts as a flux. rsc.orgchem960.com For the synthesis of MoS2, powdered MoS2 is recrystallized in the liquid carbonate, leading to coarsening and the formation of larger crystals through Ostwald ripening. rsc.org For ReS2, the crystals can be grown directly from the reaction of dissolved sulfate and a rhenium(VII) source, like perrhenic acid, within the melt. rsc.orgrsc.org

The reaction is carried out in a sealed capsule, which is subjected to the required pressure and temperature for an extended period, ranging from tens to hundreds of hours, to allow for crystal growth. rsc.org After the reaction, the system is quenched to room temperature. The carbonate matrix can be easily dissolved, for instance with acid, to recover the well-formed disulfide crystals. rsc.orgresearchgate.net This method has been shown to produce large crystals, in the range of 50–100 μm, and holds promise for creating mixed-metal TMD solid solutions. rsc.orgchem960.com

Parameter Description Typical Value/Range
Pressure Applied pressure during the synthesis.≥1 GPa rsc.org
Temperature Reaction temperature within the carbonate melt.≥800 °C rsc.org
Flux Molten medium for crystal growth.Liquid Calcium Carbonate (CaCO3) rsc.org
Precursors (MoS2) Starting material for recrystallization.MoS2 powder rsc.org
Precursors (ReS2) Reactants for direct synthesis.Sulfate and Perrhenic Acid rsc.org
Reaction Time Duration of the high-pressure, high-temperature phase.46 - 147 hours rsc.org
Product Crystal Size Size of the synthesized disulfide crystals.50 - 100 μm rsc.org

Synthesis of Molecular Molybdenum-Rhenium Complexes and Organometallics

The synthesis of molecular and organometallic complexes containing molybdenum and rhenium is a significant area of inorganic chemistry, driven by their applications in catalysis and materials science. nih.govliberty.edu These syntheses involve the reaction of metal precursors with a variety of organic ligands to create discrete molecules with specific structures and reactivity.

A common approach involves reacting metal halide or oxide precursors with ligands in an appropriate solvent. For instance, cyclopentadienyl (B1206354) rhenium complexes can be synthesized by reacting a thallium salt intermediate of a substituted cyclopentadiene (B3395910) with a rhenium carbonyl precursor, resulting in a disubstituted cyclopentadienyl rhenium tricarbonyl complex. liberty.edu Similarly, organometallic molybdenum complexes supported by amide ligands can be synthesized from bis(triflate) molybdenum complexes. mit.edu

The synthesis of dinuclear complexes containing both metals or comparing the reactivity of analogous molybdenum and rhenium complexes is also of interest. For example, dinuclear rhenium sulfide complexes have been synthesized and their reactivity with hydrogen has been studied and compared to related molybdenum derivatives. The synthesis of heterometallic complexes can be more complex, but methods exist, such as using η6-arylphosphine complexes of molybdenum(0) to create complexes with molybdenum-molybdenum and molybdenum-tungsten quadruple bonds, a strategy potentially adaptable for Mo-Re systems.

These synthetic routes often require inert atmosphere techniques (e.g., Schlenk line or glovebox) due to the air and moisture sensitivity of many organometallic reagents and products. mit.edu Characterization of the resulting complexes is typically performed using a suite of analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography to confirm their structure and purity. liberty.edu

Complex Type Precursors Ligands General Synthetic Approach
Cyclopentadienyl Rhenium Carbonyls Rhenium carbonyl halidesSubstituted cyclopentadienes (via thallium salts)Reaction in a suitable solvent, often followed by reflux and purification. liberty.edu
Molybdenum Imido Alkylidene Amides Molybdenum bis(triflate) complexesAmides, PyrrolesReaction with lithium salts of the desired amide or pyrrole (B145914) ligands. mit.edu
Rhenium(V) Polysulfides Rhenium precursorsCyclopentadienyl derivatives, sulfur sourcesMulti-step synthesis to build the desired sulfido-ligated structure.
Molybdenum/Rhenium Carbonyls Metal carbonylsIminopyridine, other N-donor ligandsLigand substitution reactions on the metal carbonyl core. researchgate.net

Sophisticated Characterization Techniques for Molybdenum Rhenium Systems

Microstructural and Morphological Analysis

Understanding the physical structure of Mo-Re materials at various scales is fundamental to controlling their mechanical and physical properties. Techniques like electron microscopy, X-ray diffraction, and optical metallography are indispensable for this purpose.

Electron Microscopy (SEM, TEM) for Molybdenum-Rhenium Microstructure and Phase Identification

Electron microscopy offers high-resolution imaging capabilities that are crucial for investigating the intricate microstructures of Mo-Re systems. researchgate.net

Scanning Electron Microscopy (SEM) : SEM is utilized to analyze the surface morphology and internal structure of Mo-Re materials. researchgate.net By scanning a focused electron beam across a sample, it produces high-resolution images that reveal features like grain size, phase distribution, and fracture surfaces. researchgate.netnih.gov For instance, in the study of Mo-Re powders synthesized via plasma spheroidization, SEM analysis revealed significant morphological changes and evidence of rhenium diffusion within the molybdenum grain structure. researchgate.net The technique is ideal for microscale investigation, providing a fast and uniform overview of microstructural features. nih.gov

Together, SEM and TEM provide a multi-scale understanding of the microstructure, from the arrangement of grains and phases down to the atomic-level defects, which is vital for correlating the structure of Mo-Re materials with their properties. nih.gov

X-ray Diffraction (XRD) for Crystallographic Structure and Phase Composition in Molybdenum-Rhenium

X-ray Diffraction (XRD) is a primary technique for analyzing the crystallographic structure and identifying the constituent phases in Mo-Re materials. mipar.us The method involves directing a beam of X-rays onto a sample and measuring the angles and intensities of the diffracted beams. mipar.us This diffraction pattern serves as a fingerprint for the material's crystal structure. researchgate.net

Key applications of XRD in Mo-Re systems include:

Phase Identification : By comparing the experimental diffraction pattern to standard patterns in databases, the crystalline phases present in a sample can be identified. nist.gov For example, XRD is used to distinguish between different phases of molybdenum oxides, such as the transition from a hexagonal h-MoO₃ phase to a thermodynamically stable orthorhombic α-MoO₃ phase upon heating. beilstein-journals.org

Crystal Structure Determination : XRD data allows for the determination of the crystal system (e.g., cubic, hexagonal, orthorhombic), space group, and lattice parameters of the phases within Mo-Re materials. malvernpanalytical.com For instance, the refined lattice parameters for orthorhombic α-MoO₃ have been determined as a = 3.9804(4) Å, b = 14.1545(1) Å, and c = 3.6967(2) Å. beilstein-journals.org

Quantitative Phase Analysis : Using methods like the Rietveld refinement, XRD can be used to determine the relative amounts of different crystalline phases in a mixture. core.ac.uk

The table below summarizes the crystallographic data for a relevant molybdenum compound, illustrating the type of information obtained from XRD analysis.

CompoundCrystal SystemSpace GroupLattice Parameters (Å)
α-MoO₃ OrthorhombicPnmaa = 3.9804, b = 14.1545, c = 3.6967

Data sourced from in-situ X-ray diffraction studies of molybdenum oxide phase transitions. beilstein-journals.org

Optical Metallography and Grain Boundary Studies in Molybdenum-Rhenium Alloys

Optical metallography is a fundamental technique for revealing the microstructure of Mo-Re alloys, particularly grain structures and boundaries. asminternational.org Proper specimen preparation, including sectioning, grinding, polishing, and etching, is critical for accurate analysis. asminternational.org

For molybdenum and its alloys, specific chemical etchants are used to provide contrast and reveal microstructural features. A modified Murakami's reagent, consisting of potassium ferricyanide (B76249) (K₃Fe(CN)₆), sodium hydroxide (B78521) (NaOH), and water, is often used to provide good grain-boundary contrast with minimal pitting. asminternational.org

Grain boundaries play a significant role in the mechanical properties of molybdenum and its alloys, often being the site of fracture initiation. unileoben.ac.atroyalsocietypublishing.org The embrittlement of recrystallized molybdenum is frequently linked to the segregation of impurity elements, such as oxygen, to the grain boundaries. unileoben.ac.atroyalsocietypublishing.org Studies have shown that oxygen segregation weakens the grain boundaries, while elements like carbon can have a strengthening effect by segregating to the boundaries and displacing detrimental elements. unileoben.ac.atengineeringmicrostructures.com The characterization of grain boundary chemistry is therefore crucial and often involves correlating metallographic observations with advanced techniques like atom probe tomography to understand the relationship between segregation, microstructure, and fracture behavior. unileoben.ac.at

Spectroscopic Investigations of Molybdenum-Rhenium Electronic States and Composition

Spectroscopic techniques probe the interaction of electromagnetic radiation with Mo-Re materials to provide detailed information about their elemental composition, chemical bonding, and vibrational properties.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States of Molybdenum-Rhenium

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. In the context of Mo-Re systems, XPS is invaluable for identifying the oxidation states of both molybdenum and rhenium. researchgate.net

The technique works by irradiating the material with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the material. The binding energy of these electrons is characteristic of the element and its oxidation state. researchgate.net

For molybdenum, XPS can readily distinguish between the metallic state (Mo⁰) and its various oxides, such as MoO₂ (Mo⁴⁺) and MoO₃ (Mo⁶⁺). researchgate.netthermofisher.com The Mo 3d core level spectrum shows a characteristic doublet (3d₅/₂ and 3d₃/₂) with a spin-orbit splitting of approximately 3.13-3.15 eV. thermofisher.comxpsfitting.com The binding energy of the Mo 3d₅/₂ peak shifts to higher values as the oxidation state increases. thermofisher.com XPS analysis has shown that co-sputtered Mo-Re films can have a higher concentration of molybdenum oxides on the surface. researchgate.net It is also noted that MoO₃ can be reduced to lower oxidation states under X-ray exposure during analysis. xpsfitting.comxpsfitting.com

The following table presents typical binding energy values for different molybdenum species.

Chemical StateMo 3d₅/₂ Binding Energy (eV)
Mo metal (Mo⁰) 228.0
MoO₂ (Mo⁴⁺) 229.5
MoO₃ (Mo⁶⁺) 233.1

Binding energies are referenced for common chemical states of molybdenum. thermofisher.com

Raman Spectroscopy for Vibrational Modes and Phase Analysis in Molybdenum-Rhenium Chalcogenides

Raman spectroscopy is a non-destructive light scattering technique used to probe the vibrational modes of molecules and crystal lattices. It is particularly effective for the phase analysis of Mo-Re chalcogenides, such as sulfides and tellurides. arxiv.orgrsc.org When laser light interacts with the material, it can excite vibrational modes, resulting in the scattered light being shifted in energy. This energy shift, known as the Raman shift, is specific to the material's structure and bonding. researchgate.net

In molybdenum-based transition metal dichalcogenides (TMDs), Raman spectroscopy can be used to:

Identify Crystal Phases : Different polytypes or phases of a material (e.g., the H and T phases of MoTe₂) have distinct crystal symmetries, which result in different sets of Raman-active vibrational modes. ibs.re.kr

Characterize Vibrational Modes : The positions and intensities of Raman peaks correspond to specific lattice vibrations. For instance, in MoS₂, the E¹₂g mode arises from in-plane vibrations, while the A₁g mode is due to out-of-plane vibrations of the sulfur atoms. researchgate.net

Probe Interlayer Coupling : The frequency difference between certain Raman modes can provide information about the number of layers and the strength of the interlayer coupling in 2D materials like MoS₂. researchgate.net

For example, molybdenum sulfide (B99878) clusters such as [Mo₃S₄]⁴⁺ and [Mo₃S₁₃]²⁻, which are relevant in catalysis, have been characterized by Raman spectroscopy. The [Mo₃S₄]⁴⁺ cluster shows major bands around 200 cm⁻¹, 350 cm⁻¹, and 450 cm⁻¹, which are assigned to Mo-S-Mo bending, Mo-S stretching, and terminal sulfur vibrations, respectively. arxiv.org The [Mo₃S₁₃]²⁻ cluster exhibits distinct spectral regions for Mo-S/S-S bending and stretching (100-400 cm⁻¹) and terminal disulfide stretching (450-550 cm⁻¹). arxiv.org This detailed vibrational fingerprint allows for sensitive detection and characterization of these species. arxiv.org

The table below lists some Raman-active modes for a molybdenum chalcogenide.

Compound/PhaseModeRaman Shift (cm⁻¹)Vibrational Assignment
[Mo₃S₄]⁴⁺ Cluster -~200Mo-S-Mo bending
-~350Mo-S stretching
-~450Terminal sulfur vibrations
[Mo₃S₁₃]²⁻ Cluster -450-550Terminal disulfide (S-S) stretching

Data sourced from spectroscopic analysis of molybdenum sulfide molecular clusters. arxiv.org

Mechanical Behavior Assessment of Molybdenum-Rhenium Alloys

Analysis of Plastic Deformation Mechanisms in Molybdenum-Rhenium Single Crystals

The plastic deformation of molybdenum-rhenium single crystals is primarily governed by dislocation movement. imp.kiev.ua In body-centered cubic (BCC) metals like molybdenum and its alloys, plastic deformation occurs through the motion of dislocations on specific crystallographic planes and in specific directions, known as slip systems. imp.kiev.ua Detailed studies on Mo-Re single crystals, often produced by methods like electron-beam zone refining, have utilized direct shear tests to investigate these mechanisms across a range of temperatures, from 78 K to 425 K. researchgate.net

These investigations apply maximum stress to specific slip systems, namely the {110}⟨111⟩ and {112}⟨111⟩ systems, to observe the material's response. researchgate.net The results generally show similar behavior for both orientations. researchgate.net A primary mechanism of plastic deformation in these crystalline materials is the movement of dislocations, which are line defects in the crystal lattice. imp.kiev.ua The mobility of these dislocations is influenced by factors such as temperature and the presence of alloying elements. imp.kiev.ua In Mo-Re alloys, the addition of rhenium introduces lattice strain and distortion, which increases the material's resistance to deformation and can slow the mobility of dislocation loops with a Burgers vector of 1/2⟨111⟩. acs.org Transmission electron microscopy of deformed molybdenum crystals has revealed that the mobility of edge dislocations is greater than that of screw dislocations, although this difference diminishes with increasing temperature and strain. researchgate.net

Investigation of Solute Softening and Deformation Twinning in Molybdenum-Rhenium Systems

A notable phenomenon observed in Mo-Re alloys at low temperatures is "solute softening." researchgate.networdpress.com Contrary to the typical solid-solution strengthening effect where alloying elements increase a material's hardness, dilute additions of rhenium to molybdenum can lead to a decrease in the yield stress at low temperatures. researchgate.netmdpi.com This effect has been clearly demonstrated in Mo-Re alloys containing 5.8 to 8.2 atomic % Re. wordpress.com The softening is related to a decrease in the Peierls stress—the inherent lattice resistance to dislocation motion—upon alloying. mdpi.com Computations based on anisotropic elastic constants have confirmed that the addition of rhenium lowers this lattice-frictional stress, which aligns with experimental findings. researchgate.net This phenomenon is common in many dilute body-centered-cubic alloys containing substitutional solutes and becomes more pronounced as the temperature decreases. mdpi.com

Another critical deformation mechanism, particularly in alloys with higher rhenium concentrations and at low temperatures, is deformation twinning. researchgate.netmdpi.com Twinning is a process where a portion of the crystal lattice shears to form a region that is a mirror image of the parent lattice. imp.kiev.ua While slip is the more common mode of deformation, twinning becomes favorable under certain conditions. imp.kiev.uaresearchgate.net In Mo-Re systems, twinning is observed during tensile and shearing tests, especially in rhenium-rich alloys. researchgate.net Low temperatures favor twinning over slip, and high rhenium concentrations can enable twinning to occur at temperatures as high as 300 K for 25 at. % Re and 373 K for 39 at. % Re. researchgate.netstanford.edu The occurrence of twinning is linked to the decreasing stacking fault energy with increasing rhenium content. researchgate.net

High-Temperature Creep Behavior and Stress-Rupture Strength of Molybdenum-Rhenium Alloys

The high-temperature performance of materials is often defined by their resistance to creep, which is the tendency of a solid material to move slowly or deform permanently under the influence of persistent mechanical stresses. The addition of rhenium to molybdenum generally enhances its high-temperature creep and tensile strength. nih.gov For example, alloying molybdenum with 7.7 atomic percent rhenium resulted in an approximately 60-percent increase in tensile strength at 1315 °C (2400 °F). nih.gov

However, the effect of rhenium on the creep-rupture life of molybdenum is not as pronounced as other strengthening mechanisms. Studies have shown that adding up to 50 weight percent rhenium to unalloyed molybdenum only increases its creep-rupture life by about an order of magnitude at 1600°C. aps.org In contrast, oxide dispersion strengthened (ODS) molybdenum alloys exhibit creep-rupture strengths that are many orders of magnitude greater. aps.org Nonetheless, within the family of Mo-Re compositions, alloys with higher rhenium content, such as Mo-51Re, have demonstrated higher plasticity and creep rates, leading to shorter fracture times under certain conditions. mpg.de

The table below presents a comparison of the ultimate tensile stress for various molybdenum-based alloys at different temperatures.

Material1000°C (1832°F)1100°C (2012°F)1250°C (2282°F)
Unalloyed Mo ~275 MPa~200 MPa~125 MPa
Mo-14Re Alloy ~350 MPa~275 MPa~175 MPa
ODS Mo ~400 MPa~350 MPa~275 MPa
ODS Mo-14Re Alloy ~450 MPa~375 MPa~250 MPa

Data adapted from a graphical comparison of ultimate tensile stress. aps.org

Recrystallization and Grain Growth Kinetics in Molybdenum-Rhenium Alloys

Recrystallization is a thermally activated process in which deformed grains are replaced by a new set of strain-free grains that nucleate and grow until the original deformed grains have been entirely consumed. wikipedia.org The addition of rhenium to molybdenum has a significant impact on these kinetics. Alloying with rhenium generally increases the recrystallization temperature of molybdenum. nih.govmpg.de When the rhenium content exceeds 10%, the recrystallization temperature can increase to 1200°C, which contributes to the alloy's improved high-temperature performance. mpg.de

Following primary recrystallization, grain growth can occur, driven by the reduction in total grain boundary energy. In Mo-Re alloys, the addition of rhenium leads to a finer grain size after processing. mpg.de This grain refinement, coupled with solid solution strengthening, results in increased yield strength and tensile strength. mpg.de The kinetics of grain growth are strongly influenced by temperature and the presence of solutes, which can exert a pinning effect on grain boundaries, thereby inhibiting their migration. The finer grain structure achieved in Mo-Re alloys enhances their mechanical properties. mpg.de

Characterization of Superconducting Phenomena in Molybdenum-Rhenium

Molybdenum-rhenium alloys are known for their robust superconducting properties. researchgate.net Depending on the specific alloying ratio and the conditions of film deposition, Mo-Re thin films exhibit superconducting transition temperatures (T) ranging from 8 K to as high as 15 K. These alloys are classified as disordered superconductors, which is indicated by their residual resistance ratios (RRR) being close to 1.

A particularly interesting aspect of the superconductivity in Mo-Re systems is the evidence for two-band superconductivity. It is suggested that at certain rhenium concentrations (around 10 at. %), a topological Lifshitz transition occurs, leading to the appearance of a new Fermi-surface cavity. researchgate.net This change in the electronic structure results in the emergence of two distinct energy gaps in the superconducting state. researchgate.net Point-contact spectroscopy experiments on a Mo-Re alloy with an equal concentration of its components have provided evidence for two different energy gaps, for instance, Δs = 0.55 meV and Δl = 1.65 meV in one case, and Δs = 0.98 meV and Δl = 2.25 meV in another.

The combination of a relatively high transition temperature, high critical magnetic fields (exceeding 6 T), and chemical stability makes Mo-Re alloys attractive for various applications. They have been successfully used in the fabrication of high-quality superconducting microwave resonators, achieving internal quality factors as high as 700,000 at low drive powers. Their stability in high-temperature environments, such as those required for carbon nanotube growth, further enhances their utility in creating hybrid quantum devices.

The table below summarizes some key superconducting properties of Mo-Re alloys.

PropertyValueReference
Transition Temperature (T) Up to 15 K
Critical Magnetic Field (H) > 6 T
Energy Gap 1 (Δs) 0.55 meV / 0.98 meV
Energy Gap 2 (Δl) 1.65 meV / 2.25 meV
Internal Quality Factor (Resonator) Up to 700,000

Determination of Superconducting Transition Temperatures (Tc) and Critical Magnetic Fields (Hc1, Hc2, Hc3)

The superconducting transition temperature (Tc) and critical magnetic fields are fundamental parameters that define the superconducting state of a material. In Mo-Re alloys, these properties are highly dependent on the composition and microstructure.

Thin films of Mo-Re have demonstrated superconducting transition temperatures ranging from 8 K to 13 K, depending on the alloying ratio and deposition conditions. aip.org Some studies have reported even higher Tc values, up to 15 K. arxiv.org For instance, a Mo-30 at.% Re film was found to have a high Tc of 14.0 K, which was attributed to the formation of a phase with an A-15 type structure. iaea.org

The critical magnetic fields, which are the magnetic fields at which superconductivity is destroyed, are categorized as the lower critical field (Hc1), the upper critical field (Hc2), and the surface critical field (Hc3). Measurements on a 52-48% Mo-Re alloy have provided detailed insights into Hc1 and Hc2 as a function of temperature and the annealing state of the material. aps.org Furthermore, the temperature dependence of Hc1 and Hc2 has been systematically studied for β-phase Mo1-xRex alloys with x = 0.25 and 0.4. researchgate.net

Superconducting Properties of Molybdenum-Rhenium Alloys
Alloy CompositionTc (K)Hc1(0) (Oe)Hc2(0) (kOe)Reference
Mo-30 at.% Re14.0-- iaea.org
Mo0.75Re0.2510.5~150~40 researchgate.net
Mo0.60Re0.4011.5~200~60 researchgate.net
Mo-Re (52-48 at. %) unannealed12.2-- aps.org
Mo-Re (52-48 at. %) annealed11.3-- aps.org

Superconducting Microwave Resonator Performance Characterization (e.g., Internal Quality Factors) for Molybdenum-Rhenium

Molybdenum-Rhenium alloys are promising materials for the fabrication of high-performance superconducting microwave resonators due to their relatively high transition temperatures and robust surface chemistry. bohrium.comarxiv.org The performance of these resonators is primarily characterized by their internal quality factor (Qi), which is a measure of the energy dissipation within the resonator.

For Mo-Re 60-40 alloy resonators, internal quality factors as high as 700,000 have been observed at low drive powers. aip.orgbohrium.comarxiv.org The temperature and power dependence of Qi provides valuable information about the dominant loss mechanisms. bohrium.comarxiv.org At low temperatures, the internal loss is often dominated by two-level systems (TLS) present in the dielectric substrate. bohrium.comarxiv.orgresearchgate.net As the temperature increases, losses due to quasiparticles become more significant, leading to a decrease in Qi. researchgate.netaip.org

The performance of Mo-Re resonators can be affected by fabrication processes. For example, high-temperature processes like chemical vapor deposition (CVD) for carbon nanotube growth can lead to a decrease in the superconducting transition temperature and a reduction in the internal quality factor. aip.orgbohrium.com Conversely, annealing in a pure hydrogen atmosphere has been shown to increase the Tc. researchgate.net The application of an external magnetic field also introduces dissipation through the formation of flux vortices, which in turn lowers the internal quality factor. researchgate.net

Performance of Mo-Re 60-40 Superconducting Microwave Resonators
ConditionInternal Quality Factor (Qi)Key ObservationsReference
Low drive power, T = 830 mKUp to 700,000Comparable to highly optimized aluminum resonators. aip.orgaip.org
High drive powerUp to 1,100,000Saturation of damping due to two-level systems. aip.org
After simulated CVD process (T = 315 mK)ReducedSuperconducting transition temperature decreases from 9.2 K to 4.0 K. aip.org
In a magnetic field (4.2 K)Decreases with increasing fieldDrop in Qi due to vortex-induced dissipation. researchgate.net

Point-Contact Spectroscopy for Energy Gap Structures in Molybdenum-Rhenium Alloys

Point-contact spectroscopy is a powerful technique for directly probing the energy gap structure of superconductors. This method has been instrumental in revealing the multiband nature of superconductivity in Mo-Re alloys. imp.kiev.ua

Studies using point-contact spectroscopy on Mo-Re alloys with an equal concentration of the constituent elements have provided direct evidence for the presence of two distinct energy gaps. imp.kiev.ua This two-gap superconductivity is a consequence of the material's complex electronic band structure. The existence of multiple energy gaps is a significant finding, as it influences many of the superconducting properties of the alloy.

The values of the two energy gaps, a smaller gap (Δs) and a larger gap (Δl), have been determined from the differential conductance spectra obtained in these experiments. For instance, in one set of measurements on a Mo-Re alloy film, the energy gaps were found to be Δs = 0.55 meV and Δl = 1.65 meV. imp.kiev.ua Another sample from the same study exhibited gaps of Δs = 0.98 meV and Δl = 2.25 meV. imp.kiev.ua These findings are in good agreement with results from other experimental techniques, such as tunneling spectroscopy, which for a Mo0.65Re0.35 alloy found gaps of Δl = 2.5 meV and Δs = 0.5 meV. imp.kiev.ua

Energy Gap Structures in Molybdenum-Rhenium Alloys Determined by Point-Contact and Tunneling Spectroscopy
Alloy CompositionTechniqueSmall Energy Gap (Δs) (meV)Large Energy Gap (Δl) (meV)Reference
Mo-Re (equal concentration, Sample 1)Point-Contact Spectroscopy0.551.65 imp.kiev.ua
Mo-Re (equal concentration, Sample 2)Point-Contact Spectroscopy0.982.25 imp.kiev.ua
Mo0.65Re0.35Tunneling Spectroscopy0.52.5 imp.kiev.ua
Mo0.6Re0.4Derived from heat capacity and superfluid density0.5 - 0.71.9 - 2.3 researchgate.netimp.kiev.ua

Theoretical and Computational Investigations of Molybdenum Rhenium Systems

Electronic Structure Theory and Density Functional Theory (DFT) Applications to Molybdenum-Rhenium

Density Functional Theory (DFT) has been a cornerstone in elucidating the electronic properties of Mo-Re alloys. umn.edu DFT calculations allow for the investigation of the electronic states of atoms and materials by focusing on the three-dimensional electron density, which is a more straightforward approach compared to wave function theory. umn.edu These computational techniques have been instrumental in understanding the structural and electronic properties of various forms of rhenium-containing materials, including bulk and monolayer structures. nih.gov

Fermi Surface Analysis and Electronic Topological Transitions in Molybdenum-Rhenium Alloys

The electronic spectra and bulk properties of Mo-rich body-centered cubic (bcc) Mo-Re random alloys have been extensively studied using DFT. A key finding is that the topology of the Fermi surface changes with the concentration of rhenium, leading to what are known as electronic topological transitions (ETTs). aps.org These transitions are not merely theoretical constructs but have tangible effects on the material's properties.

Specifically, two ETTs have been identified in Mo-rich alloys:

The formation of an electronic void at approximately 2 at. % of Rhenium. aps.org

The formation of a neck on the Fermi surface at about 6 at. % of Rhenium. aps.org

These transitions have been shown to influence both thermodynamic properties, such as the lattice parameter and bulk modulus, and kinetic properties like thermoelectric power. aps.org Further research has confirmed the existence of two electronic topological transitions at critical Re concentrations of xc1 = 0.05 and xc2 = 0.11. aip.org The addition of rhenium to molybdenum increases the electron concentration, which in turn brings the Fermi level closer to a critical energy in the electronic spectrum of molybdenum, triggering these transitions. aip.orgimp.kiev.ua The occurrence of ETTs is linked to improvements in the mechanical and superconducting properties of these alloys. arxiv.org

Computational Analysis of Orbital Hybridization and Charge Transfer in Rhenium-Doped Molybdenum Materials

Computational studies have also shed light on the nature of chemical bonding and charge distribution in rhenium-doped molybdenum materials. In rhenium-doped molybdenum disulfide (MoS₂), for instance, first-principles calculations based on DFT have been used to study the electronic band structure. acs.org These calculations show that doping with rhenium, which has one more valence electron than molybdenum, introduces a donor level below the conduction band. mdpi.com This is a result of the hybridization of the metal d-orbitals with the s and p orbitals of the anion, which broadens the d-band of the parent metal. nih.gov

The introduction of dopants like rhenium can induce charge transfer from the dopant to the host matrix, which modulates the electronic properties. nih.gov For example, in ReₓMo₁₋ₓS₂, the movement of the Fermi level indicates an effective modulation and doping effect on the electronic structure, which is due to atomic substitution rather than physical adsorption. acs.org This charge transfer can alter the electronic properties of the metal centers and influence their interaction with other elements. nih.gov

Computational Thermodynamics and Phase Stability Modeling of Molybdenum-Rhenium Alloys

Computational thermodynamics, particularly using the CALPHAD (CALculation of PHAse Diagrams) approach integrated with first-principles calculations, is a powerful tool for understanding and predicting phase stability in Mo-Re alloys. oaepublish.comresearchgate.netoaes.cc These models are essential for developing new materials and understanding the formation of various phases, including the brittle topologically close-packed (TCP) phases that can be detrimental to mechanical properties. oaepublish.com

Ab Initio Calculations for Molybdenum-Rhenium Phase Diagram Sections

Ab initio (first-principles) calculations provide fundamental data, such as the enthalpy of formation of different phases, which are crucial inputs for thermodynamic models. researchgate.netanr.fr These calculations have been used to investigate the σ (sigma) and χ (chi) phases in the Mo-Re system. researchgate.net By calculating the total energies of various ordered configurations of these complex structures, researchers can predict the occupancy of different atomic sites as a function of composition and temperature. researchgate.net This information is then used to construct tentative ab initio phase diagrams. researchgate.net

Thermodynamic assessments of the Mo-Re system have been performed by various researchers, with more recent work benefiting from the integration of first-principles data. oaepublish.com These integrated approaches lead to more reliable thermodynamic databases that can accurately reproduce experimental phase diagrams and thermodynamic properties. oaepublish.comresearchgate.net

Modeling of Deformation and Dislocation Dynamics in Molybdenum-Rhenium

The mechanical properties of Mo-Re alloys, particularly their enhanced ductility compared to pure molybdenum, are a subject of intense research. Computational modeling, especially molecular dynamics (MD) simulations, provides valuable insights into the underlying deformation mechanisms at the atomic scale. xml-journal.netmit.edu

MD simulations have been used to study the nano-indentation behavior of Mo-Re alloys. xml-journal.net These simulations show that the nano-indentation load decreases with increasing rhenium content and temperature. xml-journal.net The uniform distribution of solute Re atoms is thought to decrease the migration barrier for dislocation lines, thereby enhancing the deformability of the alloy. xml-journal.net High temperatures also promote dislocation mobility, leading to a softening effect. xml-journal.net

The interaction of solute atoms with dislocations is a key aspect of the "rhenium effect." DFT calculations have been employed to model screw dislocation generation, structure, and dynamics in bcc Mo with various solute elements. arxiv.org These studies quantify the intrinsic solute-dislocation interactions by calculating binding energies. arxiv.org Furthermore, applying shear deformation in the models reveals the combined effects of solutes and deformation on dislocation core structure and mobility. arxiv.org Such simulations are crucial for understanding how rhenium additions facilitate plastic deformation and suppress the inherent brittleness of molybdenum.

Simulation of Diffusion Mechanisms and Cluster Formation in Molybdenum-Rhenium Alloys

Theoretical and computational investigations, particularly those employing ab initio molecular dynamics (AIMD) and density functional theory (DFT), provide fundamental insights into the atomic-level behaviors that govern the properties of molybdenum-rhenium (Mo-Re) alloys. mdpi.comnih.gov These simulation techniques are crucial for understanding diffusion mechanisms and the formation of atomic clusters, which are phenomena that underpin the material's performance, especially in extreme environments. mdpi.com

Detailed Research Findings

Computational studies have successfully simulated the interactions and movement of molybdenum and rhenium atoms. One such study used AIMD to investigate the clustering and diffusion of Mo and Re solutes within a liquid sodium (Na) solvent, which is relevant for applications like liquid metal-cooled nuclear reactors. mdpi.com The simulations revealed distinct behaviors for both diffusion and cluster formation depending on temperature and solute concentration. mdpi.com

Diffusion Mechanisms: The diffusivity of individual atoms and small clusters is highly dependent on temperature, with higher temperatures leading to faster diffusion. mdpi.com AIMD simulations showed that the diffusivities of molybdenum clusters (Moₓ) are approximately double those of rhenium clusters (Reₓ) of the same size, a difference attributed to rhenium's significantly higher atomic weight. mdpi.com In fact, the diffusivity of a single rhenium atom was found to be lower than that of a Mo₂ cluster. mdpi.com

Further computational work using molecular dynamics (MD) has explored how factors like temperature and rhenium content affect defect mobility. xml-journal.net High temperatures were found to promote dislocation mobility and enhance the diffusion and recombination of defects, which can have a softening effect on the alloy. xml-journal.net

Interactive Data Table: Calculated Diffusivities in Liquid Sodium The following table presents the calculated diffusivities for various Molybdenum and Rhenium species in liquid Sodium at different temperatures, as determined by AIMD simulations. mdpi.com

SpeciesTemperature (K)Diffusivity (10⁻⁵ cm²/s)
Single Mo atom7003.34
Single Mo atom11006.87
Single Mo atom160011.20
Single Re atom7001.98
Single Re atom11003.51
Single Re atom16005.87
Mo₂ dimer7002.53
Mo₂ dimer11004.95
Mo₂ dimer16008.12
Re₂ dimer7001.21
Re₂ dimer11002.53
Re₂ dimer16004.31

Cluster Formation: Simulations have demonstrated a clear tendency for both molybdenum and rhenium atoms to form clusters. mdpi.com In models with two solute atoms, both Mo₂ and Re₂ dimers were observed to be stable in the liquid sodium solvent. mdpi.com The formation of these dimers was found to be faster at higher temperatures. mdpi.com

Interactive Data Table: Average Mo-Mo Dimer Bond Length The table below shows the average bond length of the Mo-Mo dimer at various temperatures, calculated from the last 1000 AIMD steps of the simulation. mdpi.com

Temperature (K)Average Bond Length (Å)
7001.79
11001.85
16001.91

At higher concentrations, the clustering behavior becomes more complex. Simulations with four solute atoms showed that while stable Mo₄ clusters did not form, pure rhenium solutes readily formed Re₄ tetramers at 1100 K and 1600 K. mdpi.com In mixed systems, Mo-Re tetramers were also observed. mdpi.com When the number of solute atoms was increased to six at 1600 K, molybdenum atoms formed three interacting Mo₂ dimers, whereas rhenium atoms aggregated into a more complex, octahedral-like Re₆ cluster. mdpi.com

Beyond simple alloys, computational studies combined with X-ray diffraction have been used to investigate the geometry and electronic structure of complex heterometallic cluster compounds, such as those with {Re₄Mo₂S₈} and {Re₃Mo₃S₈} cores. nih.gov Furthermore, high-throughput first-principles calculations have been employed to screen for stable ordered structures in the broader Re-Mo binary system, predicting the existence of stable compounds at low temperatures and confirming ordering tendencies. acs.orgbyu.edu

Interactive Data Table: Observed Cluster Formations in Simulation This table summarizes the types of clusters formed by Molybdenum and Rhenium atoms in a liquid Sodium environment at various concentrations and temperatures, as observed in AIMD simulations. mdpi.com

Solute AtomsTemperature (K)Observed Cluster Formation
2 Mo700, 1100, 1600Mo₂ dimer
2 Re700, 1100, 1600Re₂ dimer
4 Mo700, 1100, 1600No stable Mo₄ cluster; two interacting Mo₂ dimers observed
4 Re1100, 1600Re₄ tetramer
2 Mo, 2 Re700, 1100, 1600Mo-Re mixed tetramer
6 Mo1600Three interacting Mo₂ dimers
6 Re1600Octahedral-like Re₆ cluster

Molybdenum Rhenium in Superconducting Research

Superconducting Molybdenum-Rhenium Alloys and Thin Films

Molybdenum-Rhenium alloys exhibit noteworthy superconducting properties that are highly dependent on their composition and physical form, such as in bulk or as thin films. Thin films of Mo-Re, often prepared by sputtering onto substrates like sapphire, have demonstrated superconducting transition temperatures (Tc) ranging from 8 K to 13 K. github.ioaip.org Some studies have reported even higher Tc values, reaching up to 15 K, which is a significant enhancement over the Tc of pure molybdenum (0.9 K) and pure rhenium (1.4 K). nasa.govarxiv.orgcern.ch

The properties of thin films are often found to be superior to their bulk counterparts. inflibnet.ac.inmdpi.com For instance, Mo-Re alloy films prepared by sputtering have shown considerably greater critical current and critical field characteristics compared to bulk samples, with upper critical fields measured to be over 100 kOe. nasa.gov The Residual Resistance Ratio (RRR), a measure of material purity and disorder, for these films is frequently close to 1, which indicates a highly disordered atomic structure. github.ioaip.org This inherent disorder is a key characteristic of the Mo-Re system.

The fabrication method and conditions play a crucial role in determining the final properties of the films. To manage the level of disorder and prevent surface oxidation, nitrided versions of the alloy, Molybdenum-Rhenium Nitride (MoReN), have been developed. jps.jp The attractive properties of Mo-Re have also led to their application in high-frequency devices. Notably, superconducting microwave resonators (SMRs) fabricated from a MoRe 60-40 alloy have achieved high internal quality factors of up to 700,000. aip.org

Table 1: Superconducting Properties of Various Molybdenum-Rhenium Films

Alloy Composition / TypeSubstrateDeposition MethodTransition Temperature (Tc)Residual Resistance Ratio (RRR)Additional NotesReference
Mo-ReSapphireSputteringUp to 15 KNot specifiedUpper critical field > 100 kOe nasa.gov
MoRe 60-40SapphireSputtering~9.2 K~1.2Room temperature resistivity of 88 μΩ cm aip.org
Mo₃Re₁a-plane SapphireCathodic Arc Plasma~10.4 K~6Film deposited at 800°C cern.ch
Mo-ReSapphireDC Magnetron Sputtering~10 KNot specifiedCritical field > 6 T for 4nm thick film researchgate.net

Elucidation of Two-Band/Two-Gap Superconductivity in Molybdenum-Rhenium Alloys

A significant finding in the study of Mo-Re superconductivity is the evidence for its multi-band, specifically two-gap, nature. researcher.liferesearchgate.net This concept deviates from the single-gap model of the conventional Bardeen-Cooper-Schrieffer (BCS) theory and is crucial for explaining the enhanced superconducting properties of the alloy. imp.kiev.uaimp.kiev.ua Experimental techniques such as single-electron tunneling spectroscopy and point-contact spectroscopy have provided direct proof of the existence of two distinct superconducting energy gaps. researcher.liferesearchgate.netkau.org.ua

The presence of two gaps is believed to be a consequence of interband interactions, which provides a more plausible explanation for the substantial increase in Tc compared to the constituent elements than theories based solely on modifications to the material's phonon spectrum. researcher.liferesearchgate.net Research has identified Mo-Re alloys as an ideal system for investigating quantum effects that arise from the phase difference between the electron wave functions of the different bands. kau.org.ua

Specific measurements have quantified the energy gaps. For a Mo₀.₆₅Re₀.₃₅ alloy, tunneling spectroscopy revealed a larger gap (Δ₁) of 2.5 meV and a smaller gap (Δs) of 0.5 meV. researchgate.netimp.kiev.ua These findings align well with results from other studies on Mo₀.₆Re₀.₄ alloys, which reported gap pairs of 2.3 meV and 0.7 meV, and 1.9 meV and 0.5 meV. researchgate.netimp.kiev.ua Furthermore, the Mo₀.₆Re₀.₄ alloy has been characterized as a strong-coupling superconductor. The ratio of the larger energy gap to the critical temperature (2Δ₁/kₒTc) was found to be 4.34, significantly exceeding the BCS prediction of 3.52. aip.org Similarly, the measured normalized heat capacity jump at Tc (ΔCₑ/γTc) for this alloy is approximately 2, which is also well above the BCS value of 1.43, further supporting the non-trivial, two-gap nature of superconductivity in this system. aip.org

Table 2: Measured Superconducting Energy Gaps in Molybdenum-Rhenium Alloys

Alloy CompositionExperimental TechniqueLarge Gap (Δ₁)Small Gap (Δs)Reference
Mo₀.₆₅Re₀.₃₅Tunneling Spectroscopy2.5 meV0.5 meV researchgate.netimp.kiev.ua
Mo₀.₆Re₀.₄Not specified2.3 meV0.7 meV researchgate.net
Mo₀.₆Re₀.₄Not specified1.9 meV0.5 meV researchgate.net

Application of Superconducting Theories (e.g., Mattis-Bardeen, BCS Modifications) to Molybdenum-Rhenium

The superconducting behavior of Molybdenum-Rhenium alloys is often analyzed using established theoretical frameworks, which are sometimes modified to account for the material's specific properties. The foundational Bardeen-Cooper-Schrieffer (BCS) theory, particularly its multi-band generalizations, is a starting point for understanding Mo-Re systems. imp.kiev.uaimp.kiev.ua

However, experimental data for Mo-Re alloys show significant deviations from the predictions of the simple, weak-coupling BCS theory. As noted previously, the ratio of the energy gap to Tc and the normalized specific heat jump at Tc are both considerably larger than the BCS values. aip.orgdonnu.edu.ua For example, the normalized heat capacity jump was measured to be ~1.7 for Mo₀.₇₅Re₀.₂₅ and ~2.0 for Mo₀.₆₀Re₀.₄₀, compared to the BCS prediction of 1.43. donnu.edu.ua These discrepancies indicate that superconductivity in Mo-Re is more complex, pointing towards strong-coupling or multi-band mechanisms.

The Mattis-Bardeen theory, which describes the electrodynamics of superconductors, is frequently applied to analyze the high-frequency response of Mo-Re, especially in the context of superconducting resonators. researchgate.netwikipedia.org This theory can predict the temperature dependence of the kinetic inductance and the surface resistance. arxiv.orgresearchgate.net In studies of Mo-Re based microwave resonators, the expected behavior based on Mattis-Bardeen theory is often used as a benchmark. For instance, losses due to thermally excited quasiparticles as a function of temperature are calculated using this theory. researchgate.net Interestingly, at very low temperatures (below 0.5 K), deviations from the Mattis-Bardeen predictions have been observed, which are often attributed to other loss mechanisms, such as those involving two-level systems (TLS) present in the dielectric substrate. arxiv.org

Impact of Alloying Ratio and Disorder on Molybdenum-Rhenium Superconducting Characteristics

The superconducting properties of Mo-Re are exquisitely sensitive to the alloying ratio and the degree of crystalline disorder. The transition temperature (Tc) exhibits a non-monotonic, dome-shaped dependence on the concentration of rhenium. imp.kiev.ua The Tc is significantly enhanced from the values of pure Mo and Re, reaching a maximum of around 13 K to 15 K when the rhenium content is approximately 40 atomic percent (x ≈ 0.4 in Mo₁₋ₓReₓ). nasa.govimp.kiev.ua

This enhancement of superconductivity is closely linked to changes in the electronic band structure, specifically to electronic topological transitions, also known as Lifshitz transitions. donnu.edu.uaimp.kiev.ua These transitions involve changes in the topology of the Fermi surface as the alloy composition is varied. For the Mo-Re system, two such critical transitions have been identified at rhenium concentrations of approximately 5% and 11%. donnu.edu.uaimp.kiev.ua The appearance of a new electron pocket in the Fermi surface above 5 at.% Re is associated with these transitions and is considered a key factor in the observed superconducting behavior. donnu.edu.ua

Disorder is an intrinsic feature of Mo-Re alloys, as evidenced by their low Residual Resistance Ratio (RRR) values. github.ioaip.org This disorder can be influenced by preparation conditions such as the deposition temperature. github.io It can also be intentionally modified, for example, by introducing nitrogen to form MoReN films. jps.jp Studies on MoReN films have shown that the superconducting properties are highly dependent on the nitrogen content. For instance, films prepared with a 10% N₂ gas flow rate did not exhibit superconductivity, which was attributed to changes in the material's crystallinity. jps.jp For other concentrations, the Tc was observed to decrease with increasing sheet resistance, extrapolating to zero at a critical sheet resistance of about 1000 Ω, a hallmark of a disorder-driven superconductor-insulator transition. jps.jp

Table 3: Transition Temperature (Tc) vs. Rhenium Content in Mo₁₋ₓReₓ Alloys

Rhenium Content (x)Transition Temperature (Tc)Reference
0.0 (Pure Mo)0.9 K cern.ch
0.25~9.5 K donnu.edu.ua
0.40~12.5 K donnu.edu.ua
~0.40Up to 15 K nasa.gov
0.40~13 K (Maximum) imp.kiev.ua
1.0 (Pure Re)1.4 K cern.ch

Catalytic Applications and Reaction Mechanisms of Molybdenum Rhenium Compounds

Rhenium and Molybdenum Oxo Catalysts in Organic Transformationsnih.govrsc.org

High oxidation state oxo and imido complexes of rhenium and molybdenum serve as robust catalysts for numerous organic reactions. nih.govrsc.org While historically known for their role in oxidation and oxygen atom transfer (OAT), their application in the reduction of various functional groups, such as carbonyls, imines, and alkenes, has expanded the field of transition metal catalysis. nih.govwikipedia.org These high-valent catalysts are often stable under ambient conditions, facilitating their use in standard laboratory settings. rsc.org

Oxygen Atom Transfer Reactions Catalyzed by Molybdenum-Rhenium Complexesresearchgate.netgoogle.com

Molybdenum and rhenium complexes are central to the field of oxygen atom transfer (OAT) chemistry, a process fundamental to both biological systems and synthetic chemistry. google.comx-mol.net High-valent oxo-complexes of these metals can efficiently mediate the transfer of an oxygen atom to or from a substrate. osti.gov

Rhenium oxazoline (B21484) and thiazoline (B8809763) complexes, in particular, have emerged as highly efficient "molecular oxotransferases." google.com These catalysts exhibit rapid kinetics and are capable of facilitating challenging reductions, such as the deoxygenation of perchlorate. google.com Mechanistic studies have revealed diverse and competing pathways that contribute to their high efficiency. google.com

Similarly, dioxidomolybdenum(VI) complexes have been extensively studied for their OAT reactivity. nsf.gov For instance, complexes with pyrimidine- and pyridine-2-thiolate (B1254107) ligands have been shown to catalytically transfer oxygen from sulfoxides like dimethyl sulfoxide (B87167) (Me₂SO) to phosphines. nsf.gov The electronic properties of the ancillary ligands significantly influence the reaction rates. nsf.gov Photo-activated OAT has also been explored using molybdenum(VI) dioxo complexes, demonstrating the potential for light-driven catalytic cycles. researchgate.net

Table 1: Examples of Mo/Re-Catalyzed Oxygen Atom Transfer Reactions

Catalyst SystemSubstrateProductKey FindingReference
Rhenium oxazoline/thiazoline complexesPerchlorateChlorideSurpassed ability to catalyze difficult OAT reductions. google.com
[MoO₂(PymS)₂]PPh₃ / Me₂SOPPh₃O / Me₂SEfficient catalytic OAT; ligand electronics affect rate. nsf.gov
Molybdenum(VI) dioxo Schiff base complexesPPh₃ / DMSOPPh₃O / DMSPhoto-catalytic OAT with conversions up to 78% after 3 hours. researchgate.net

Hydrosilylation Catalysis with Molybdenum-Rhenium Speciesacs.orgnih.gov

High-valent oxo complexes of rhenium and molybdenum have proven to be effective catalysts for the hydrosilylation of carbonyl compounds, a process that reduces aldehydes and ketones to silyl (B83357) ethers. nih.govacs.org This reactivity represents a reversal of their traditional role as oxidizing agents. google.com

Monooxorhenium(V) complexes, such as [Re(O)(hoz)₂][TFPB], can catalyze the hydrosilylation of aldehydes and ketones efficiently at ambient temperature and with low catalyst loading (as low as 0.1 mol%). acs.org A notable feature of some systems is the ability to perform the reaction without a solvent, where the catalyst precipitates upon completion, simplifying separation and reducing waste. acs.org

The mechanism of hydrosilylation has been a subject of detailed investigation. For Re(V) oxo and imido complexes, studies suggest that the reaction proceeds via the formation of a rhenium hydride species, Re(X)Cl₂(H)(PR₃)₂ (where X = O, NAr), after activation of the silane (B1218182). nih.gov However, kinetic analyses indicate that while this pathway is possible, a consensus mechanism involves the activation of the silane through a σ-adduct, followed by heterolytic cleavage at the electrophilic metal center, without the necessity of the Si-H bond adding across the metal-ligand multiple bond. nih.gov Molybdenum(VI) complexes like [MoCl₂(O)₂] also catalyze hydrosilylation, with computational studies suggesting a favorable pathway involves a [2+2] addition of the Si-H bond to a Mo=O bond, potentially followed by a classical or radical mechanism. researchgate.net

Table 2: Performance of Selected Mo/Re Catalysts in Hydrosilylation

CatalystSubstrateReductantConditionsYieldReference
[Re(O)(hoz)₂][TFPB]BenzaldehydeTriethylsilane0.1 mol%, RT, solvent-free99% acs.org
Re(O)Cl₃(PPh₃)₂BenzaldehydeTriethylsilaneAmbient temperatureCatalytic nih.gov
Mo(CO)₆PhenylalleneTriethylsilaneToluene, 120 °C, 20 h88% (linear allylsilane) mdpi.com

Deoxygenation of Epoxides and Diols using Molybdenum-Rhenium Catalystsmdpi.comuniv-lyon1.fr

Molybdenum and rhenium complexes are capable of catalyzing the deoxygenation of epoxides and vicinal diols to form olefins, a synthetically valuable transformation. mdpi.combyu.edu This reaction, known as deoxydehydration (DODH) for diols, is particularly relevant for converting biomass-derived polyols into useful chemical feedstocks. byu.eduuu.nl

Methyltrioxorhenium (MTO) is a well-known catalyst for these reactions. mdpi.com Density functional theory (DFT) calculations on the MTO-catalyzed deoxygenation of epoxides suggest a mechanism initiated by a [2σ+2π] addition of the epoxide to MTO, forming a five-membered rhena-2,5-dioxolane intermediate. mdpi.com Subsequent steps involving a reductant, such as H₂, lead to the extrusion of the olefin and regeneration of the catalyst. mdpi.com

Dioxomolybdenum(VI) complexes have also been employed for DODH. univ-lyon1.fruu.nl For example, acylpyrazolonate-dioxomolybdenum(VI) complexes can deoxygenate diols in the presence of triphenylphosphine (B44618) (PPh₃) as an oxygen atom acceptor. univ-lyon1.fr While often requiring more vigorous conditions than their rhenium counterparts, molybdenum-based systems, such as ammonium (B1175870) heptamolybdate, offer a less costly alternative for DODH catalysis. univ-lyon1.fruu.nl

Table 3: Catalytic Deoxydehydration (DODH) of Diols with Mo/Re Catalysts

CatalystSubstrateReductantProductYieldReference
MTOAnhydroerythritolH₂Dihydrofuran25% univ-lyon1.fr
Mo(O)₂(QCy)₂cis-CyclooctanediolPPh₃Cyclooctene55% univ-lyon1.fruu.nl
ReOₓ/SiO₂1,2-DecanediolPPh₃1-Decene~78% nsf.gov
MoOₓ/Fe₂O₃1,2-DecanediolPPh₃1-Decene~20% nsf.gov

Olefin Metathesis Catalysis Mediated by Molybdenum-Rhenium Systemsnih.govwikipedia.org

Olefin metathesis, a reaction that redistributes alkylidene fragments of alkenes, has been significantly influenced by catalysts based on molybdenum and rhenium since its early development. nih.gov Industrial processes like the Phillips Triolefin Process have utilized heterogeneous molybdenum and rhenium catalysts to interconvert propylene (B89431) with ethylene (B1197577) and 2-butenes. wikipedia.org Heterogeneous catalysts are often prepared from metal oxides, such as rhenium heptoxide (Re₂O₇) on an alumina (B75360) support, which is effective for the ethenolysis of cyclic olefins. wikipedia.orgmdpi.com

The development of well-defined homogeneous catalysts has provided deeper mechanistic understanding and broader synthetic applications. nih.gov Schrock-type catalysts, featuring high-oxidation-state molybdenum(VI) or tungsten(VI) centers with imido and alkylidene ligands, are highly active for olefin metathesis. wikipedia.org While much focus has been on molybdenum and tungsten, well-defined rhenium(VII) olefin metathesis catalysts, such as Re(CR')(CHR')[OCMe(CF₃)₂]₂, have also been developed. ethz.ch

Mixed-metal oxide catalysts containing both rhenium and molybdenum on supports like γ-alumina have been investigated. google.com These systems can exhibit enhanced stability compared to single-metal catalysts, although they may require promoters like tetraalkyltin compounds to achieve high activity at lower rhenium loadings. google.com

Hydrogenation and Dehydrogenation Catalysis with Molybdenum-Rhenium Catalystsosti.govbyu.edu

Molybdenum and rhenium compounds, particularly as sulfides or supported oxides, are active in hydrogenation and dehydrogenation catalysis. osti.govbyu.edu Rhenium heptasulfide has been shown to be a poison-resistant hydrogenation catalyst, more active than molybdenum trisulfide. byu.edu Mixed sulfides of rhenium and molybdenum have also been explored for their potential synergistic effects in the liquid-phase hydrogenation of various organic functional groups. byu.edu

In dehydrogenation, a patent describes a catalyst containing alumina, rhenium, and molybdenum (or tungsten) for the conversion of linear paraffinic hydrocarbons. osti.gov This catalyst is designed to minimize side reactions like cracking and aromatization. osti.gov More recently, research has focused on ultradispersed, oxide-supported rhenium and molybdenum catalysts for the selective hydrogenation of CO₂ to valuable chemicals like methanol (B129727). univ-lyon1.fr While platinum-group metals are often used, studies have investigated rhenium and molybdenum as potential substitutes in aromatics hydrogenation, where they can provide comparable activity at high temperatures when combined with platinum. researchgate.net

Catalytic Cleavage of C-O Bonds (e.g., Lignin (B12514952) Depolymerization) by Molybdenum-Rheniumrsc.orgacs.org

The catalytic upgrading of lignin, a complex biopolymer rich in C-O ether linkages, into valuable aromatic chemicals is a key goal in biorefining. rsc.org Rhenium-based catalysts have shown significant promise for the selective cleavage of these bonds. researchgate.net Heterogeneous catalysts like ReOₓ on activated carbon (ReOₓ/AC) have been used effectively for the hydrogenolysis of C-O bonds in both lignin model compounds and various types of alkaline lignin. acs.org Using a hydrogen-donating solvent like isopropanol, this system can produce high yields of aromatic monomers. acs.orgresearchgate.net The active species are thought to be Re(IV)-Re(VI) oxides. researchgate.net

Homogeneous catalysts such as Methyltrioxorhenium (MTO) are also effective for C-O bond cleavage in lignin models. mdpi.com Furthermore, bifunctional catalysts combining rhenium and molybdenum have been developed. A Re-Mo catalyst supported on a zeolitic imidazolate framework was used for the hydroconversion of Kraft lignin into biofuels. x-mol.net Molybdenum oxides supported on various materials have also been explored for the oxidative depolymerization of lignin to produce valuable chemicals like vanillin (B372448) and p-coumaric acid ester. google.commdpi.com

Table 4: Catalytic C-O Bond Cleavage in Lignin Valorization

Catalyst SystemLignin Source / ModelKey ProductsYieldReference
ReOₓ/ACα-O-4 model compoundAromatic monomersUp to 98.0% acs.org
ReOₓ/ACAlkaline poplar ligninSyringylpropane, 4-propenylsyringol6.6%, 7.4% acs.org
MTOLignin model compoundsVanillin, etc.Catalytic mdpi.com
Re-Mo/ZIFKraft ligninBiofuelsNot specified x-mol.net
ReOₓ/γ-Al₂O₃Kraft ligninVanillinGood activity mdpi.com

Selective Oxidation of Alcohols (Methanol, Ethanol) Using Rhenium-Containing Catalysts

Rhenium-containing catalysts have demonstrated significant potential in the selective oxidation of alcohols, including methanol and ethanol. mdpi.com These catalysts, often based on rhenium oxides, facilitate the conversion of alcohols to valuable aldehydes and other oxygenated products. mdpi.comresearchgate.net The efficiency and selectivity of these reactions are influenced by the catalyst support and the specific rhenium species involved.

For instance, rhenium oxide nanocomposites have been studied for the conversion of methanol to formaldehyde (B43269). mdpi.com Bimetallic methoxides of rhenium-molybdenum have also been prepared and show activity in this area. mdpi.com In the case of secondary alcohols, a catalyst system of ReOCl3(PPh3)2 with dimethyl sulfoxide (DMSO) in the presence of ethylene glycol has been shown to be effective for their oxidation to the corresponding ketals in high yields. organic-chemistry.orgnih.gov This method is notable for its rapid reaction times and the easy removal of byproducts. organic-chemistry.orgnih.gov The presence of ethylene glycol is crucial as it enhances the reactivity of the secondary alcohols. organic-chemistry.org

The catalytic performance is also dependent on the support material. For example, rhenium nanoparticles supported on activated carbon and graphene have been utilized for the microwave-assisted oxidation of 1-phenylethanol (B42297) to acetophenone (B1666503) using tert-butyl hydroperoxide (TBHP) as the oxidizing agent. researchgate.net The choice of support and the method of catalyst preparation play a crucial role in determining the catalytic activity and selectivity of the oxidation process.

Table 1: Performance of Rhenium-Containing Catalysts in Alcohol Oxidation

Catalyst System Substrate Product Key Findings Reference
Rhenium oxide nanocomposites Methanol Formaldehyde Active for methanol to formaldehyde conversion. mdpi.com
ReOCl3(PPh3)2 / DMSO / Ethylene Glycol Secondary alcohols Ketals Rapid reaction, high yields, preferential oxidation of secondary alcohols. organic-chemistry.orgnih.gov
Rhenium nanoparticles on Carbon/Graphene 1-phenylethanol Acetophenone Effective under microwave-assisted conditions with TBHP as oxidant. researchgate.net

Benzene (B151609) Oxidation to Phenol (B47542) with Rhenium/Zeolite Catalysts

The direct oxidation of benzene to phenol is a commercially significant reaction, and rhenium/zeolite catalysts have emerged as a promising system for this transformation using molecular oxygen. rsc.orgkek.jpkek.jp This method presents an alternative to the traditional cumene (B47948) process, which is a multi-step procedure with inherent inefficiencies. kek.jpkek.jp

A key feature of the rhenium/zeolite catalytic system is the requirement of coexisting ammonia (B1221849) for the selective oxidation of benzene to proceed. rsc.orgkek.jp Zeolite-supported rhenium catalysts, prepared via chemical vapor deposition (CVD) of methyltrioxorhenium (MTO), are active in this process. mdpi.comkek.jp The phenol selectivity is highly dependent on the properties of the zeolite, such as the SiO2/Al2O3 ratio, and the rhenium loading. mdpi.com For instance, on Re/HZSM-5, phenol selectivities as high as 88% in steady-state reactions and 94% in pulse experiments have been achieved. mdpi.comkek.jp

Mechanistic studies suggest that the active species for this reaction are Re clusters formed under ammonia treatment. kek.jpresearchgate.net X-ray Absorption Fine Structure (XAFS) analysis has shown that the structure of the rhenium species changes significantly in the presence of ammonia, leading to the formation of Re-Re bonds. kek.jp These Re clusters are believed to be the active sites for the oxidation of benzene. The reaction does not proceed via the lattice oxygen of the Re cluster, but rather involves molecular oxygen. kek.jp The presence of ammonia is crucial for maintaining the active Re cluster structure, as it is not stable under oxygen in the absence of ammonia. kek.jp

Table 2: Benzene to Phenol Oxidation using Rhenium/Zeolite Catalysts

Catalyst Preparation Method Key Conditions Phenol Selectivity Reference
Re/HZSM-5 CVD with MTO Coexisting NH3 88% (steady-state), 94% (pulse) mdpi.comkek.jp
ReOx/Zeolite CVD with MTO Coexisting NH3 Highly selective for phenol synthesis. kek.jp
N-interstitial Re10-cluster/HZSM-5 NH3 treatment O2 as oxidant 91.6-93.9% (pulse), 82.4-87.7% (steady-state) researchgate.net

Electrocatalytic Activity of Rhenium and Molybdenum Systems

Rhenium-based materials are being explored as promising electrocatalysts for water splitting, which involves the hydrogen evolution reaction (HER) at the cathode and the oxygen evolution reaction (OER) at the anode. acs.orgnih.govrsc.org The high cost of precious metal catalysts like platinum (for HER) and iridium/ruthenium oxides (for OER) has driven research into more abundant and cost-effective alternatives. acs.orgnih.gov

Rhenium is considered a good candidate for HER in acidic media based on theoretical predictions. acs.orgnih.gov Various forms of rhenium, including metal, alloys, and compounds, have been investigated for their HER activity. rsc.org Strategies to enhance the performance of Re-based HER catalysts include morphology design, creating vacancy defects, leveraging interface synergism, and doping. rsc.orgrsc.org For example, the small size of rhenium nanoflakes increases the exposed surface area, thereby boosting catalytic activity for HER. nih.gov

While less common for OER, recent studies have indicated the potential of rhenium as an OER catalyst as well. acs.orgnih.gov Some reports have focused on chemical and photochemical water oxidation. acs.org The development of bifunctional catalysts that are active for both HER and OER is a key area of research. For instance, a hybrid material combining a cobalt-EDTA complex and a nickel-Anderson polyoxometalate exhibited low overpotentials for both HER and OER. researchgate.net

Molybdenum and rhenium-based catalysts are actively being investigated for the electrochemical reduction of carbon dioxide (CO2) to value-added products like carbon monoxide (CO) and formate. ucsd.edudepaul.edursc.org This process is a key strategy for mitigating CO2 emissions and for the production of chemical feedstocks and fuels.

Rhenium bipyridyl complexes, such as [Re(bpy)(CO)3Cl], are well-studied electrocatalysts for CO2 reduction. researchgate.net Mechanistic studies have shown that the reduction of these complexes leads to the formation of an active species that can bind and reduce CO2. The presence of "non-innocent" ligands, which can accept and delocalize charge, plays a crucial role in the catalytic cycle and can enhance selectivity for CO2 reduction over the competing hydrogen evolution reaction. researchgate.net

Molybdenum carbonyl complexes, such as [Mo(bpy)(CO)4], have also been shown to be effective electrocatalysts for the conversion of CO2 to CO. depaul.edursc.orgresearchgate.net Bulk electrolysis experiments with Mo(CO)6 have confirmed that CO is the primary product. researchgate.net Interestingly, these Group 6 metal carbonyls can be effective catalysts even without the presence of a "non-innocent" ligand. researchgate.net The catalytic activity of these molybdenum complexes has been compared to the related and extensively studied Group 7 rhenium complexes. depaul.edursc.org

Table 3: Electrocatalytic CO2 Reduction by Molybdenum and Rhenium Complexes

Catalyst Product Key Features Reference
[Re(bpy)(CO)3Cl] CO Well-studied, involves reduced Re species. researchgate.net
Mn(R-bpy)(CO)3X CO Active at lower overpotentials than Re analogs. ucsd.edu
M(bpy-R)(CO)4 (M=Mo, W) CO Active electrocatalysts for CO2 reduction. depaul.edursc.org
Mo(CO)6 CO Catalytic reduction of CO2 without a "non-innocent" ligand. researchgate.net

Mechanistic Studies and Structure-Function Correlations in Molybdenum-Rhenium Catalysis

Understanding the reaction mechanisms and the relationship between the catalyst's structure and its function is crucial for the rational design of improved molybdenum-rhenium catalysts. These studies often involve a combination of experimental techniques and computational modeling.

Mechanistic investigations into olefin epoxidation with dioxomolybdenum(VI) complexes have been a subject of extensive research. tum.de Similarly, the mechanism of hydrosilylation reactions catalyzed by rhenium complexes has been explored, with proposals of both [2+2] addition and ionic outer-sphere pathways. mdpi.com Computational studies have been instrumental in discerning the energetically more favorable pathways in these reactions. mdpi.com In the deoxydehydration of diols, the reaction is thought to proceed through a sequence of condensation, reduction, and alkene extrusion steps, with the ligand environment around the molybdenum center playing a critical role in modulating catalytic activity. chemrxiv.org

The ability of molybdenum and rhenium to exist in multiple oxidation states is fundamental to their catalytic activity. molybdenum42.comwikipedia.org This property allows them to participate in a wide range of redox reactions by facilitating electron transfer. molybdenum42.com

In molybdenum-based catalysis, the transition between Mo(IV), Mo(V), and Mo(VI) is often central to the catalytic cycle. For instance, in selective oxidation reactions, molybdenum oxides utilize these redox characteristics. lidsen.com Partially reduced molybdenum trioxide (MoO3) can form a bifunctional MoO2-x(OH)y structure, which exhibits both metallic and acidic properties, making it active for hydrogenation and hydroisomerization reactions. scirp.org The different oxidation states of molybdenum can be identified by techniques like X-ray photoelectron spectroscopy (XPS), with distinct binding energies for MoO3, Mo2O5, and MoO2. scirp.org

Rhenium compounds are known to exist in oxidation states ranging from -3 to +7, with +7, +4, and +3 being the most common. wikipedia.org In the electrocatalytic reduction of CO2 by rhenium bipyridyl complexes, a formal reduction of the rhenium center to the Re(0) state has been demonstrated. researchgate.net In the oxidation of benzene to phenol using Re/zeolite catalysts, EXAFS analysis has indicated a reduction of the Re(VII) species to likely a Re(VI) species during the catalytic process. kek.jp The specific oxidation state of the metal center during the catalytic cycle dictates the reactivity and selectivity of the transformation.

Table 4: Common Oxidation States of Molybdenum and Rhenium in Catalysis

Element Common Oxidation States Role in Catalysis
Molybdenum Mo(IV), Mo(V), Mo(VI) Key in redox reactions like selective oxidation and hydrogenation. molybdenum42.comlidsen.comscirp.org
Rhenium Re(0), Re(IV), Re(V), Re(VI), Re(VII) Crucial for a wide range of catalytic processes including oxidation, reduction, and electrocatalysis. kek.jpresearchgate.netwikipedia.org

Influence of Ligand Environment and Tunability on Catalytic Performance

The catalytic activity, selectivity, and stability of molybdenum-rhenium compounds are not intrinsic properties of the metal centers alone; they are profoundly influenced by the surrounding ligand environment. researchgate.net Ligands, which are molecules or ions that bind to the central metal atom, play a critical role in modulating the electronic and steric properties of the catalyst. researchgate.netcfmot.de By systematically modifying the structure of these ligands, researchers can fine-tune the performance of Mo-Re catalytic systems for specific chemical transformations. researchgate.netnih.gov This tunability is a cornerstone of modern catalyst design, allowing for the optimization of reaction rates, control over product distribution, and enhancement of catalyst longevity. numberanalytics.comnumberanalytics.com

The primary mechanisms through which ligands exert their influence are electronic and steric effects. numberanalytics.comlibretexts.org Electronic effects arise from the ligand's ability to donate or withdraw electron density from the metal center. nih.govnumberanalytics.com For instance, electron-donating ligands can increase the reactivity of a metal center towards oxidative addition, while electron-withdrawing groups can stabilize lower oxidation states. nih.govtcichemicals.com Steric effects relate to the physical size and shape of the ligand, which can control access of the substrate to the catalytic site, thereby influencing selectivity and preventing undesirable side reactions like catalyst dimerization or decomposition. numberanalytics.comchemrxiv.org Key ligand classes used to tune the properties of molybdenum and rhenium catalysts include phosphines, N-heterocyclic carbenes (NHCs), and cyclopentadienyl-type ligands. nih.govunl.ptajol.info

Phosphine (B1218219) Ligands

Phosphines (PR₃) are among the most versatile and widely studied ligands in catalysis due to the ease with which their electronic and steric properties can be systematically altered. cfmot.denumberanalytics.comtcichemicals.com

Electronic Tunability : The electronic nature of a phosphine ligand is dictated by the 'R' groups attached to the phosphorus atom. Electron-rich trialkylphosphines are strong σ-donors, increasing the electron density on the metal. This enhanced density can promote key catalytic steps like oxidative addition. tcichemicals.com Conversely, ligands like triarylphosphines or phosphites are less electron-donating. tcichemicals.com For rhenium-based catalysts, the presence of an electron-donating phosphine can stabilize key transition states, leading to a more efficient catalytic cycle. nih.gov

Steric Tunability : The steric bulk of phosphine ligands is often quantified by the Tolman cone angle (θ). numberanalytics.comlibretexts.org Large, bulky phosphines can create a sterically hindered environment around the metal center, which can be advantageous for improving reductive elimination steps and enhancing selectivity by controlling the approach of substrates. tcichemicals.com In some molybdenum-catalyzed deoxydehydration (DODH) reactions, bulky ligands have been shown to inhibit the oligomerization of the catalyst, preventing precipitation and leading to higher yields. researchgate.net

Bite Angle in Diphosphines : For bidentate phosphine ligands (diphosphines), the "bite angle" — the P-M-P angle — is a crucial parameter. In rhenium-catalyzed olefin hydrogenations, a direct correlation between a large bite angle and high catalytic activity has been demonstrated. acs.org Complexes with large-bite-angle diphosphines exhibit high turnover frequencies (TOFs), highlighting the importance of the ligand's geometric constraints on performance. acs.org

Table 1: Effect of Phosphine Ligand Modification on Rhenium-Catalyzed Hydrogenation of 1-Octene

This table illustrates how modifying the diphosphine ligand in [ReBrH(NO)(P∩P)] type complexes impacts the Turnover Frequency (TOF) in the hydrogenation of 1-octene. Data is sourced from research on highly active rhenium catalysts. acs.org

Catalyst ComplexDiphosphine LigandBite Angle (°)TOF (h⁻¹)
Complex with dppfdppf9922
Complex with DPEphosDPEphos102105
Complex with xantphosxantphos1081200
Complex with Sixantphos (down)Sixantphos1104870

N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic Carbenes (NHCs) have emerged as powerful ligands in organometallic catalysis. unl.ptmdpi.com They are known for being very strong σ-donors, often stronger than phosphines, which results in a robust metal-ligand bond. mdpi.com This strong bond can lead to catalysts with exceptional stability and activity.

The structure of the NHC ligand can be readily modified. For example, in the photocatalytic reduction of CO₂ using rhenium complexes, the nature of the backbone of the NHC ligand significantly affects catalytic performance. mdpi.com A rhenium complex featuring an NHC ligand with a pyrene (B120774) backbone (Re-NHC-3) showed superior photostability and the highest turnover number (TON) for CO₂ to CO conversion when irradiated at 470 nm. mdpi.com In contrast, complexes with phenanthrene (B1679779) backbones were less effective under the same conditions. mdpi.com This demonstrates that extending the π-conjugated system of the ligand can be a successful strategy for enhancing photocatalytic activity. mdpi.com Similarly, molybdenum-NHC complexes have been developed for reactions like olefin epoxidation, where the NHC ligand stabilizes the active catalytic species. unl.ptbohrium.com

Table 2: Influence of N-Heterocyclic Carbene (NHC) Ligand Structure on Photocatalytic CO₂ Reduction by Rhenium Complexes

This table shows the Turnover Number (TON) for CO production using different Re-NHC complexes. The variation in the NHC ligand's backbone and substituents leads to different catalytic outcomes at specific irradiation wavelengths. mdpi.com

ComplexNHC Ligand BackboneIrradiation Wavelength (nm)TON (CO)
Re-NHC-1Phenanthrene355Modest
Re-NHC-1Phenanthrene470Inactive
Re-NHC-2Phenanthrene (N-benzyl substituted)355Modest
Re-NHC-2Phenanthrene (N-benzyl substituted)470Inactive
Re-NHC-3Pyrene355Inactive
Re-NHC-3Pyrene47013.5

Cyclopentadienyl (B1206354) (Cp) and Related Ligands

Cyclopentadienyl (Cp) ligands and their derivatives, such as pentamethylcyclopentadienyl (Cp*), indenyl, and fluorenyl, are fundamental in organometallic chemistry and catalysis. ajol.info These ligands are effective at stabilizing metal centers in various oxidation states. researchgate.net Modifying the Cp ligand itself is a powerful tool for tuning catalyst properties. acs.org

For instance, replacing an unsubstituted Cp ligand with a bulkier Cp* ligand can significantly enhance a catalyst's stability. acs.org The five methyl groups on the Cp* ring increase both the steric hindrance and the electron-donating ability of the ligand. This has been shown to prolong the active lifetime of certain catalysts. acs.org In bimetallic systems, Cp-type ligands can be part of a larger framework that connects two different metal centers, allowing the electronic properties of one metal fragment to influence the catalytic activity of the other. rsc.org Molybdenum complexes bearing Cp* ligands have been successfully used in DODH reactions, achieving high selectivity. chemrxiv.org

Other Ligand Systems

The tunability of Mo-Re catalysts extends to a wide variety of other ligand classes.

Salan Ligands : Dioxomolybdenum complexes supported by [ONNO] salan ligands have been studied for the DODH reaction. chemrxiv.orgrsc.org The modular synthesis of salan ligands allows for facile tuning of both steric and electronic properties. Research has shown that sterically bulky substituents on the phenol arms and electron-withdrawing groups can enhance catalytic activity, while a more rigid ligand backbone may impede it. chemrxiv.orgrsc.org

Silanolate and Alkoxide Ligands : In the realm of alkyne metathesis, molybdenum and tungsten catalysts featuring customizable ligand systems like fluorinated alkoxides and tridentate silanolates have been developed. nih.gov These ligands help create highly active d⁰ metal-alkylidyne catalysts. nih.gov

Table 3: Effect of Salan Ligand Substitution on Molybdenum-Catalyzed Deoxydehydration (DODH) of Styrene (B11656) Glycol

This table presents the yield of styrene from the DODH of styrene glycol using various molybdenum complexes with modified salan ligands. The data highlights how steric and electronic changes to the ligand framework impact catalytic efficiency. chemrxiv.orgrsc.org

Catalyst (Ligand Variation)Key Ligand FeatureStyrene Yield (%)
Unsubstituted SalanBaseline47
tBu at ortho-positionSteric bulk47
Cl at para-positionElectron-withdrawing54
OMe at para-positionElectron-donating41
Rigid phenyl backboneIncreased rigidity18

Molybdenum Rhenium in Advanced Engineering Systems

Molybdenum-Rhenium as High-Temperature Structural Materials

Molybdenum-rhenium alloys are extensively utilized in applications demanding high-temperature strength and resistance to harsh environments. attelements.com Their high melting point, excellent thermal conductivity, and low coefficient of thermal expansion make them ideal for components exposed to extreme heat. chemetalusa.com

Aerospace Applications of Molybdenum-Rhenium (Rocket Nozzles, Turbine Engine Components, Heat Shields, Hydrazine Thrusters)

In the aerospace sector, molybdenum-rhenium alloys are critical for manufacturing components that must withstand extreme temperatures and stresses.

Rocket Nozzles: These alloys are used in rocket nozzles due to their exceptional heat resistance and strength at elevated temperatures. epj-n.org Molybdenum offers a high melting point and good machinability compared to other refractory metals, making it suitable for nozzle applications.

Turbine Engine Components: Molybdenum and rhenium are used as additives in nickel-based superalloys for turbine blades to increase high-temperature strength. This allows turbine engines to operate at higher temperatures with finer tolerances, leading to prolonged engine life and increased performance.

Heat Shields: Molybdenum-rhenium alloys are employed in heat shields to protect spacecraft and other aerospace vehicles from the intense heat generated during atmospheric reentry and other high-temperature operations. cmes.org These heat shields are crucial for blocking and reflecting heat in high-temperature furnaces as well.

Hydrazine Thrusters: Molybdenum-based catalysts have shown high performance in the decomposition of hydrazine monopropellant in satellite thrusters. researchgate.net Monopropellant thrusters generate thrust by decomposing liquid hydrazine in a catalytic decomposition chamber. chemetalusa.com

Aerospace ApplicationKey Properties UtilizedComponent Example
Rocket NozzlesHigh melting point, high-temperature strength, good machinabilityNozzle throat inserts
Turbine Engine ComponentsHigh-temperature strength, creep resistanceTurbine blades
Heat ShieldsHigh-temperature resistance, heat reflectionReentry vehicle heat shields
Hydrazine ThrustersCatalytic activity, high performance in hydrazine decompositionCatalyst beds

Molybdenum-Rhenium in Nuclear Energy Systems (Space Heat Ion Exchanger Reactor Materials, Fuel Cladding)

Molybdenum-rhenium alloys are candidate materials for structural components in advanced nuclear reactors due to their high-temperature strength, good thermal conductivity, and resistance to radiation damage. cmes.org

Space Heat Ion Exchanger Reactor Materials: Mo-Re alloys are being considered for core heat pipes in space reactors. osti.gov Dispersion-strengthened molybdenum-rhenium alloys are also under development for components in nuclear power plants. nasa.gov

Fuel Cladding: Molybdenum-based alloys are being evaluated as a fuel cladding material to enhance accident tolerance in light water reactors due to their high melting temperature and ability to maintain strength above 1200°C. epj-n.org Mo-Re alloys, specifically Mo-41Re and Mo-47.5Re, are attractive candidates for fuel cladding in spacecraft reactor applications because of their good creep resistance and ductility. ornl.gov

Nuclear ApplicationAlloy CompositionKey Research Findings
Space Reactor Core Heat PipesMo-Re alloys with 10-15 wt% RheniumOffer advantages over pure molybdenum due to improved properties. osti.gov
Accident Tolerant Fuel CladdingMolybdenum-based alloysMaintains sufficient mechanical strength at temperatures exceeding 1200°C. epj-n.org
Spacecraft Reactor Fuel CladdingMo-41Re and Mo-47.5ReGood creep resistance and ductility in both base metal and weldments. ornl.gov

Molybdenum-Rhenium Alloys for Vacuum Furnace Components and Heating Elements

The high-temperature stability of molybdenum-rhenium alloys makes them well-suited for the demanding environment of vacuum furnaces.

Vacuum Furnace Components: Molybdenum is highly resistant to high temperatures, corrosion, and wear, making it an ideal material for vacuum furnace applications such as annealing, sintering, and heat treating. refrachina.com Its low vapor pressure minimizes outgassing, which is critical for maintaining a clean vacuum environment. chemetalusa.com

Heating Elements: Molybdenum-rhenium alloys are used to manufacture heating elements for high-temperature furnaces. refractorymetal.org Wires and sheets made of Mo50Re can be used for heaters with operating temperatures up to 2127°C. refractorymetal.org Molybdenum heating elements are known for their strength and stability in high-heat environments and can be used in vacuum or gas protection environments. heegermaterials.com

Molybdenum-Rhenium in Electronic and Optoelectronic Devices

The unique electronic properties of molybdenum-rhenium alloys, particularly their superconductivity, have led to their use in advanced electronic and optoelectronic devices. aemmetal.com

Molybdenum-Rhenium Superconducting Microwave Resonators (SMRs) for Quantum Technologies

Molybdenum-rhenium is a disordered superconducting alloy with a relatively high transition temperature, making it attractive for superconducting microwave resonator (SMR) applications. arxiv.orgaip.org

Quantum Computing: SMRs are a key technology in quantum computation. aip.org Molybdenum-rhenium based SMRs have been fabricated and characterized, showing high internal quality factors. arxiv.orgresearchgate.net The compatibility of these resonators with high-temperature processes and their performance in magnetic fields are important for hybrid quantum systems. arxiv.orgresearchgate.net Magnetic-field-resilient MoRe superconducting coplanar waveguide resonators are essential for developing integrated quantum circuits. arxiv.org

Molybdenum-Rhenium for Kinetic Inductance Detectors

The highly disordered nature of molybdenum-rhenium makes it an attractive material for kinetic inductance detectors (KIDs). aip.org

Astronomical Detection: KIDs, also known as microwave kinetic inductance detectors (MKIDs), are superconducting photon detectors used for high-sensitivity astronomical detection from the far-infrared to X-rays. wikipedia.org When a photon strikes the superconducting material, it breaks Cooper pairs, which increases the kinetic inductance and changes the resonant frequency of a microwave resonator circuit. wikipedia.org This allows for the detection of single photons and the measurement of their energy. youtube.com

DeviceKey Property of Mo-RePrinciple of Operation
Superconducting Microwave Resonators (SMRs)Superconductivity, high transition temperature, noble surface chemistryUtilizes the low-loss microwave properties of superconductors for high-quality factor resonators used in quantum computing. arxiv.orgaip.org
Kinetic Inductance Detectors (KIDs)Disordered superconducting naturePhoton absorption breaks Cooper pairs, increasing kinetic inductance and shifting the resonant frequency of a microwave resonator. wikipedia.org

Photodetectors Based on Molybdenum-Rhenium Chalcogenides

Molybdenum-rhenium chalcogenides, particularly molybdenum-doped rhenium diselenide (Mo:ReSe₂), have emerged as promising materials for high-performance photodetectors. nih.gov These materials belong to the family of transition metal dichalcogenides (TMDs), which are known for their exceptional optical and electronic properties. nih.govresearchgate.net Unlike most hexagonal layered TMDs that are optically uniaxial, Mo:ReSe₂ possesses an octahedral structure, rendering it optically biaxial and highly anisotropic. nih.gov

Research into few-layer Mo:ReSe₂ nanosheets has demonstrated their potential for creating highly responsive photodetectors. nih.gov Two-terminal devices fabricated from these nanosheets exhibit significant photoresponse, which can be further enhanced through annealing and by controlling the operating environment. nih.gov For instance, annealed Mo:ReSe₂ photodetectors show a markedly improved photoresponsivity and external quantum efficiency (EQE) when operated in an ammonia (B1221849) (NH₃) environment compared to air. nih.govresearchgate.net Theoretical investigations suggest that the physisorption of NH₃ molecules on the Mo:ReSe₂ monolayer leads to charge transfer, which increases the n-type carrier density and enhances photodetection performance. nih.govresearchgate.net

The performance of these photodetectors is characterized by several key metrics, including a high photoresponsivity and EQE, as well as a fast response time. nih.gov Devices have demonstrated response times of less than 100 ms, indicating their capability to follow fast-varying optical signals. nih.gov The combination of prompt photoswitching, high photoresponsivity, and sensitivity to the surrounding chemical environment makes Mo:ReSe₂ nanosheets excellent candidates for developing multifunctional optoelectronic and sensing devices. nih.govresearchgate.net

Performance Metrics of Mo-doped ReSe₂ Photodetector

ParameterValueConditionsSource
Photoresponsivity (Rλ)~55.5 A/W633 nm illumination, 1V bias, in NH₃ environment nih.gov
External Quantum Efficiency (EQE)~10893%633 nm illumination, 1V bias, in NH₃ environment nih.gov
Response Time< 100 ms- nih.gov

Integration of Molybdenum-Rhenium with Carbon Nanotubes and Graphene for Hybrid Systems

The integration of molybdenum-rhenium (MoRe) alloys with carbon-based nanomaterials like carbon nanotubes (CNTs) and graphene is a significant area of research for developing advanced hybrid systems. MoRe alloys are notable for their superconductivity and high stability, particularly in the high-temperature environments required for the chemical vapor deposition (CVD) growth of single-walled carbon nanotubes. uni-regensburg.dearxiv.orgarxiv.org This compatibility allows for the in-situ growth of ultra-clean nanotube devices directly onto MoRe superconducting circuit elements, such as coplanar waveguide resonators. uni-regensburg.dearxiv.orgarxiv.org The ability of MoRe thin films to withstand the methane/hydrogen atmosphere of CNT growth without degrading their superconducting properties is a critical advantage. uni-regensburg.dearxiv.org

While direct integration of MoRe chalcogenides with graphene has been explored less, extensive research on hybrid systems of molybdenum disulfide (MoS₂) with graphene and CNTs provides a strong basis for the potential of such systems. nih.govresearchgate.netmdpi.comnih.gov Hybrid structures of MoS₂ and reduced graphene oxide (rGO) have been shown to enhance the performance of photodetectors by forming multiple nanoscale p-n heterojunctions. nih.govresearchgate.net This architecture improves photoresponsivity and detectivity by enhancing the density of photoexcited carriers and suppressing electron-hole recombination. nih.govresearchgate.net Similarly, combining MoS₂ with graphene oxide (GO) has been shown to create hybrid nanostructures with improved catalytic activity for reactions like hydrogen evolution. mdpi.comnih.gov The addition of carbon nanomaterials during the synthesis of MoS₂ improves the activity and stability of the resulting nanoparticles. nih.gov

The established compatibility of MoRe alloys with CNT growth processes, coupled with the demonstrated synergistic effects in MoS₂-graphene/CNT hybrids, suggests a promising future for Molybdenum-Rhenium-carbon hybrid systems. uni-regensburg.denih.gov These systems could leverage the unique properties of each component: the superconductivity and stability of MoRe, the exceptional electronic and mechanical properties of CNTs, and the high surface area and conductivity of graphene. uni-regensburg.dewikipedia.org

Properties of MoRe Films for CNT Integration

PropertyObservationSignificanceSource
Superconducting Critical Temperature (Tc)Up to 15 KEnables use in superconducting quantum circuits. arxiv.org
High-Temperature StabilityStable in methane/hydrogen atmosphere for CNT growthAllows for in-situ fabrication of hybrid devices. uni-regensburg.dearxiv.org
Electronic ContactProvides transparent electronic contacts to CNTs after in-situ growthFacilitates the creation of high-quality electronic devices. arxiv.org

Industrial Catalytic Processes Utilizing Molybdenum-Rhenium (e.g., Petroleum Reforming)

Molybdenum and rhenium are both critically important elements in industrial catalysis, particularly within petroleum refining and reforming processes. psu.eduusgs.gov While they are often used in distinct catalytic systems, their roles are interconnected, starting from the fact that rhenium is primarily recovered as a byproduct from the roasting of molybdenum concentrates. usgs.gov

Molybdenum-based catalysts are extensively used for hydroprocessing petroleum fractions. psu.edu Specifically, molybdenum sulfide (B99878) (MoS₂), often promoted with cobalt or nickel and supported on alumina (B75360), is a standard catalyst for hydrodesulfurization (HDS). psu.edu This process is essential for removing sulfur from crude oil and other fossil fuels, which helps in producing cleaner fuels and preventing the poisoning of other catalysts in subsequent refining stages. psu.edu Molybdenum catalysts are also utilized in hydrodenitrogenation (HDN) and C-C hydrogenolysis. psu.edu

Rhenium's major catalytic application is in bimetallic platinum-rhenium (Pt-Re) catalysts used for petroleum reforming. usgs.gov This process converts low-octane hydrocarbons into high-octane components for lead-free gasoline. usgs.gov The addition of rhenium to platinum catalysts improves their stability, activity, and selectivity, leading to higher yields and longer catalyst life. usgs.gov

The synergy between molybdenum and rhenium in the petrochemical industry is evident. The demand for molybdenum catalysts in hydrotreating processes is a driver for molybdenum mining, which in turn is the primary source of rhenium for reforming catalysts. usgs.gov Beyond their separate applications, research into bimetallic catalysts containing molybdenum with other noble or transition metals has shown significant synergistic effects. rsc.orgchemrxiv.org For instance, the formation of bimetallic alloys can lead to catalysts with enhanced activity and selectivity for specific reactions like hydrodeoxygenation (HDO). rsc.orgchemrxiv.org While direct Mo-Re bimetallic catalysts are less common in petroleum reforming than Pt-Re, the fundamental understanding of synergy in Mo-based bimetallic systems suggests potential for future catalyst development. rsc.orgchemrxiv.org

Catalytic Applications of Molybdenum and Rhenium in Petroleum Industry

ElementPrimary Catalytic ApplicationTypical Catalyst FormulationKey Industrial ProcessSource
MolybdenumHydrodesulfurization (HDS) & Hydrodenitrogenation (HDN)Co-Mo or Ni-Mo sulfides on Alumina (Al₂O₃)Hydrotreating of petroleum fractions psu.edu
RheniumCatalytic ReformingPlatinum-Rhenium (Pt-Re) on a supportProduction of high-octane gasoline usgs.gov

Resources, Recycling, and Sustainability of Molybdenum Rhenium

Global Resource Estimates and Supply Dynamics of Molybdenum and Rhenium

Molybdenum and rhenium are finite resources, making accurate estimations of their global reserves and an understanding of their supply dynamics crucial for future industrial planning. repec.org

Molybdenum: Recent assessments have provided significantly larger estimates for molybdenum resources than earlier studies. repec.orgresearchgate.netlu.se Current global molybdenum resources are estimated to be between 75 and 80 million tons, with approximately 7 million tons having been mined to date. repec.orglu.se The ultimately recoverable resources (URR) for molybdenum are estimated at around 111 million tons, with about 65 million tons from primary sources and 45 million tons from secondary sources. repec.orgresearchgate.netlu.se After considering technical extractability from several hundred geological deposits, the extractable amount is estimated to be approximately 90 million tons. repec.orgresearchgate.netlu.se Molybdenum is primarily extracted from its own mines and as a by-product of copper mining. researchgate.net

Rhenium: Rhenium is considerably rarer than molybdenum and does not have its own ore deposits. mdpi.combpasjournals.com It is primarily recovered as a by-product from molybdenum concentrates, which are often themselves by-products of copper mining. researchgate.netrepec.org This "by-product of a by-product" status complicates resource estimation. repec.org The URR for rhenium is estimated to be about 21,000 tons, contained mostly within molybdenum and copper ores, with some also found in nickel, tungsten, and platinum group metal ores. repec.orgresearchgate.netlu.se A more recent and detailed assessment estimates that 618 deposits, predominantly porphyry copper ± molybdenum deposits, host between approximately 55,000 and 140,000 tons of rhenium, with a best estimate of around 83,000 tons. researchgate.net This is significantly higher than previous global estimates. Identified U.S. resources are estimated at about 5 million kilograms, with the rest of the world holding approximately 6 million kilograms. usgs.gov

The supply of both metals is finite, and without significant improvements in recycling, their availability may be exhausted in the future. repec.orgresearchgate.net Projections indicate that peak production for both molybdenum and rhenium could occur around 2060, with peak stocks-in-use around 2090. repec.orgresearchgate.netlu.se A significant decline in molybdenum supply is predicted after 2100 under current demand and recycling regimes, which will directly impact the availability of rhenium. repec.orgresearchgate.netlu.se

Interactive Data Table: Estimated Global Resources of Molybdenum and Rhenium

MetalCategoryEstimated Amount (tons)Source
MolybdenumPresent Resources75,000,000 - 80,000,000 repec.orglu.se
MolybdenumMined to Date7,000,000 repec.orglu.se
MolybdenumUltimately Recoverable Resources (URR)111,000,000 repec.orgresearchgate.netlu.se
MolybdenumTechnically Extractable90,000,000 repec.orgresearchgate.netlu.se
RheniumUltimately Recoverable Resources (URR)21,000 repec.orgresearchgate.netlu.se
RheniumEstimated in Porphyry Deposits55,000 - 140,000 researchgate.net
RheniumIdentified U.S. Resources5,000 usgs.gov
RheniumIdentified Rest of World Resources6,000 usgs.gov

Advanced Extraction and Beneficiation Processes for Rhenium from Molybdenum Ores

Given that the primary source of rhenium is molybdenum concentrates, the efficiency of its extraction and separation is of paramount importance. mdpi.comresearchgate.net Rhenium is typically present in molybdenite (MoS₂) in concentrations ranging from 100 to 2,500 parts per million. researchgate.net

The traditional method for rhenium recovery involves the pyrometallurgical processing of molybdenite concentrates. researchgate.net During the roasting of molybdenite to produce molybdic oxide, the volatile rhenium(VII) oxide (Re₂O₇) is formed and captured from the flue gases. researchgate.nettandfonline.com The gases are scrubbed, and the resulting dilute rhenium solution is processed, often using ion exchange resins, to adsorb the rhenium. 911metallurgist.com

Hydrometallurgical techniques have been developed to improve recovery rates and address the environmental concerns associated with roasting. 911metallurgist.com These processes involve leaching the molybdenum concentrate to bring both molybdenum and rhenium into solution. researchgate.net

Key advanced extraction and beneficiation processes include:

Solvent Extraction: This is a dominant method for separating and concentrating rhenium from leach solutions. mdpi.com Quaternary amines and other extractants like tributyl phosphate (B84403) (TBP) have been shown to be effective and selective for rhenium. mdpi.com911metallurgist.comsaimm.co.za For instance, studies have demonstrated that over 90% of rhenium can be extracted from a leach liquor using TBP under optimized conditions. saimm.co.za

Ion Exchange: Strong and weak base anion-exchange resins are used to selectively adsorb perrhenate (B82622) ions (ReO₄⁻) from solutions containing molybdate (B1676688) and other impurities. 911metallurgist.comjst.go.jp The adsorbed rhenium is then eluted using specific solutions. 911metallurgist.com

Adsorption on Activated Carbon: Activated carbon can be used to selectively adsorb rhenium from process solutions, which can then be stripped to recover a concentrated rhenium product. 911metallurgist.com911metallurgist.com

Pressure Oxidation Leaching (POX): This hydrometallurgical process, which can be acidic or alkaline, simultaneously leaches molybdenum and rhenium from the concentrate. researchgate.net For example, a hydrometallurgical method involving pressure oxidation of a molybdenum concentrate slurry can be followed by precipitation, impurity removal, and activated carbon adsorption to separate molybdenum and rhenium. google.com

These advanced processes contribute to enhancing the sustainability of rhenium production by improving recovery rates from primary molybdenum sources. researchgate.net

Recycling Strategies and Technologies for Molybdenum-Rhenium Materials

Recycling is a critical component of a sustainable supply chain for both molybdenum and rhenium, especially given their low current recycling rates. repec.orgresearchgate.net The primary secondary sources for rhenium are spent superalloys and catalysts. mdpi.com

Recycling of Rhenium from Superalloys: Nickel-base superalloys used in high-temperature applications like jet engine turbine blades can contain between 2% and 8% rhenium. usgs.gov Recycling these materials is economically viable and crucial for supplementing primary supply. wpi.edu The recycling process for superalloy scrap is complex, often involving a combination of pyrometallurgical and hydrometallurgical techniques. researchgate.netresearchgate.net

Hydrometallurgical Processes: These methods typically involve leaching the scrap with acids to dissolve the metals. mdpi.com The resulting solution, containing rhenium along with nickel, cobalt, and other elements, is then processed to separate and purify the rhenium, often using solvent extraction or ion exchange. mdpi.com

Pyrometallurgical Processes: These can involve converting the scrap into a matte, which is then leached to recover the valuable metals. researchgate.net

Engine Revert: Another form of recycling involves processing scrapped engine parts to create "engine revert," which is a high-quality, lower-cost superalloy meltstock. usgs.govusgs.gov This process is generally cheaper and faster than fully separating the constituent metals. usgs.gov

Several companies in the United States, Germany, Canada, Estonia, and other countries are major players in the recycling of rhenium from superalloys. usgs.govusgs.govmdpi.com

Recycling of Rhenium from Catalysts: Platinum-rhenium catalysts used in the petroleum industry for producing high-octane, lead-free gasoline are another significant source for recycled rhenium. molynor.clamazonaws.com The recycling processes for these catalysts also typically involve hydrometallurgical steps like acid or alkali leaching followed by separation techniques such as ion exchange to recover high-purity rhenium products like ammonium (B1175870) perrhenate. tms.org

Strategic and Economic Considerations in Molybdenum-Rhenium Supply Chain Management

The supply chains for molybdenum and rhenium are subject to a variety of strategic and economic pressures that influence their stability and price.

Strategic Importance: Both molybdenum and rhenium are considered critical or strategic minerals by various governments due to their essential applications in defense, aerospace, and energy industries. bpasjournals.commultimetdev.comnextias.com Rhenium's role in superalloys for jet engines and molybdenum's use in high-strength steels make them vital for national security. businessresearchinsights.comchemetalusa.com This has led to efforts to secure supply chains, including lobbying for their inclusion on critical minerals lists to prioritize domestic production and development. multimetdev.com

Supply Chain Vulnerabilities: The geographic concentration of mining and processing operations creates potential supply chain vulnerabilities. chemetalusa.com For instance, China controls a significant portion of the world's molybdenum production. multimetdev.com Rhenium's supply is highly dependent on the production of molybdenum and copper, meaning that any disruptions in these larger markets directly impact rhenium availability. repec.orglu.semdpi.com Geopolitical instability, trade restrictions, and economic downturns in key industries can all disrupt the supply of these metals. nextias.combusinessresearchinsights.comchemetalusa.com

Economic Factors: The demand for molybdenum is closely linked to the performance of major industries like steel, construction, and automotive. businessresearchinsights.comchemetalusa.com Rhenium demand is heavily influenced by the aerospace industry. businessresearchinsights.com Fluctuations in these sectors lead to price volatility for both metals. businessresearchinsights.com The cost of energy and the development of new technologies and potential substitutes also play a role in the market dynamics. businessresearchinsights.commdpi.com To mitigate price and supply risks, some large consumers, such as aerospace engine manufacturers, have entered into long-term supply agreements with major producers. mdpi.comamazonaws.com

Effective supply chain management requires a multi-faceted approach that includes diversifying supply sources, investing in exploration and new extraction technologies, promoting recycling, and managing demand through the development of more efficient materials or substitutes. questmetals.commdpi.com

Future Research Directions and Emerging Areas for Molybdenum Rhenium

Exploration of Novel Molybdenum-Rhenium Compositions and Architectures

Future research is actively pursuing the development of new Mo-Re alloy compositions and physical forms to unlock unprecedented capabilities. This includes fine-tuning the rhenium content, introducing additional alloying elements, and fabricating complex architectures.

Varying Rhenium Content: Research continues to investigate the full spectrum of molybdenum-rhenium compositions. Studies on dilute Mo-Re alloys, with rhenium concentrations below 10 atomic percent, aim to optimize the balance between improved ductility and the high cost of rhenium. nasa.gov Conversely, high-rhenium alloys, such as those containing 41% to 47.5% rhenium by weight, are being explored for applications demanding maximum ductility and strength, particularly in weldments for spacecraft reactor components. researchgate.netrhenium.com The goal is to precisely tailor the alloy's properties, such as the ductile-to-brittle transition temperature (DBTT) and recrystallization temperature, by controlling the rhenium content.

Multi-Component Alloys: A significant research thrust involves moving beyond binary Mo-Re systems to more complex, multi-component alloys. The introduction of elements like carbon has been shown to alter the fracture mode from intergranular to transgranular in additively manufactured molybdenum, significantly increasing its strength. researchgate.net This opens the door to creating ternary or even more complex Mo-Re based alloys. Furthermore, Mo and Re are key constituents in the development of refractory high-entropy alloys (RHEAs). mdpi.com These alloys, containing multiple principal elements, are candidates for next-generation high-temperature materials, and their exploration could lead to new compositions with superior properties compared to traditional Mo-Re alloys. mdpi.comresearchgate.net

Advanced Architectures: The physical form, or architecture, of Mo-Re materials is another critical area of research. Additive manufacturing (AM), or 3D printing, using techniques like laser powder bed fusion (PBF-LB), is enabling the creation of Mo-Re components with complex geometries that are impossible to produce with conventional methods. researchgate.netafit.edu This technology not only allows for design flexibility but also offers a way to fabricate parts from Mo-Re powders with unique microstructures. odtmag.comresearchgate.net Research in this area focuses on understanding the relationship between AM process parameters (e.g., laser speed, build orientation) and the final mechanical properties of the alloy. afit.edu Other advanced architectures being explored include thin films and specialized coatings for electronics and wear-resistant applications. nanorh.comnih.gov

Research FocusDescriptionPotential Impact
Dilute Alloys Exploring Mo-Re alloys with <10% rhenium.Cost-effective improvement in ductility over pure molybdenum. nasa.gov
High-Re Alloys Investigating alloys with 41-47.5% rhenium.Maximum ductility and strength for critical applications like aerospace. researchgate.net
Ternary/Quaternary Alloys Adding elements like carbon to the Mo-Re system.Enhanced mechanical properties and fracture resistance. researchgate.net
High-Entropy Alloys Incorporating Mo and Re into multi-element refractory alloys.Discovery of new materials with superior high-temperature performance. mdpi.com
Additive Manufacturing Using 3D printing to create complex Mo-Re parts.Design freedom, reduced waste, and creation of novel microstructures. afit.edu3dprint.com
Thin Films & Coatings Developing Mo-Re thin films and protective coatings.Applications in advanced electronics and wear-resistant surfaces. nanorh.com

Advanced Computational Design and Discovery of Molybdenum-Rhenium Materials

The discovery and optimization of new materials is being accelerated by the field of computational materials science, which uses powerful simulation and modeling tools to predict material behavior. wikipedia.orgyoutube.com This approach is particularly valuable for complex systems like Mo-Re alloys, reducing the time and cost associated with experimental trial-and-error. youtube.com

Integrated Computational Materials Engineering (ICME) is a key paradigm being applied to alloy design. 3dprint.comwikipedia.org ICME integrates computational methods at multiple length scales to design materials with specific, tailored properties. For Mo-Re alloys, this means researchers can predict how changes in composition and processing will affect performance in extreme environments. nist.gov

Several computational methods are at the forefront of this research:

Density Functional Theory (DFT): This quantum mechanical modeling method is used to calculate the electronic structure of materials from first principles. wikipedia.org For Mo-Re systems, DFT can predict fundamental properties like phase stability, bonding characteristics, and the effects of alloying elements at the atomic level. nist.gov

CALPHAD (Calculation of Phase Diagrams): The CALPHAD method is used to construct phase diagrams for multi-component systems. wikipedia.org This is crucial for predicting which phases will be stable at different temperatures and compositions, guiding the design of new Mo-Re alloys and preventing the formation of brittle phases.

Machine Learning (ML) and Artificial Intelligence (AI): AI and ML algorithms can be trained on existing experimental and computational data to identify patterns and predict the properties of new, unexplored materials. youtube.comnist.gov This data-driven approach can rapidly screen vast numbers of potential alloy compositions to identify promising candidates for further investigation.

These computational tools are being used to tackle specific challenges, such as designing alloys with improved fracture resistance, predicting the melting point and thermal properties, and optimizing compositions for additive manufacturing processes. 3dprint.comyoutube.com

Computational MethodApplication in Mo-Re ResearchKey Outcome
Density Functional Theory (DFT) Calculating electronic structure and bonding energies.Fundamental understanding of alloy stability and properties. wikipedia.orgnist.gov
CALPHAD Predicting phase stability across various compositions and temperatures.Efficient design of new alloys while avoiding detrimental phases. wikipedia.org
Machine Learning / AI Identifying patterns in large datasets to predict properties of new alloys.Accelerated discovery of novel Mo-Re compositions with desired traits. youtube.comnist.gov
Integrated Computational Materials Engineering (ICME) Multi-scale modeling to link processing, structure, and properties.Tailored design of Mo-Re alloys for specific, demanding applications. 3dprint.com

Enhanced Functionalization of Molybdenum-Rhenium for Targeted Applications

Surface functionalization—the modification of a material's surface to impart new properties or functions—is an emerging area of research for Mo-Re alloys. This approach aims to enhance their performance in specific applications, from medical implants to advanced electronics and catalysis.

In the biomedical field, surface properties are critical for biocompatibility and tissue integration. Research into a proprietary Mo-Re alloy, "MoRe," has highlighted the importance of hydrophilicity (the tendency to attract water). This alloy was found to have nearly twice the hydrophilicity of titanium, a key factor in promoting cell adhesion, migration, and replication, which is crucial for the success of orthopedic and dental implants. odtmag.com Future work will likely focus on developing surface treatments and coatings for Mo-Re alloys that can further enhance these biological interactions.

Another promising direction is the development of catalytically active Mo-Re surfaces. While much of the current research in this area focuses on layered compounds like molybdenum disulfide (MoS₂) and rhenium disulfide (ReS₂), the principles can be extended to metallic alloys. researchgate.netresearchgate.net Covalent functionalization, a technique that involves forming strong chemical bonds between surface atoms and functional molecules, has been demonstrated on MoS₂ using methods like diazonium chemistry. nih.govrsc.org Applying similar techniques to Mo-Re alloys could create surfaces with tailored active sites for specific chemical reactions, opening up applications in industrial catalysis.

Furthermore, research into functional coatings is a key area. Mo-Re alloys can be used as sputtering targets to create thin films with specific electronic or optical properties for use in transistors and other devices. nanorh.com The functionalization could also involve applying novel coatings onto Mo-Re substrates to enhance properties like wear resistance or to create superconducting layers for specialized electronic applications. nanorh.comarxiv.org

Sustainable Synthesis and Processing Routes for Molybdenum-Rhenium Materials

Given the high cost and rarity of rhenium, developing sustainable and efficient manufacturing processes for Mo-Re alloys is a critical research priority. molybdenum-alloy.com Future efforts are focused on reducing energy consumption, minimizing material waste, and exploring environmentally benign synthesis methods.

Additive Manufacturing: As mentioned previously, additive manufacturing (AM) is a transformative technology for Mo-Re alloys. Beyond design freedom, AM offers significant sustainability benefits. By building components layer-by-layer directly from a powder bed, AM drastically reduces the material waste associated with traditional subtractive manufacturing, where parts are machined from a larger block. 3dprint.com This is especially important for expensive materials like rhenium. Research is focused on optimizing AM processes to improve material efficiency and energy usage. afit.edu3dprint.com

Green Synthesis Routes: An emerging and more speculative area of research is the application of "green synthesis" principles to the production of Mo-Re materials. Green synthesis uses biological sources, such as plant extracts or microorganisms, as reducing and capping agents to produce nanoparticles. semanticscholar.orgnih.gov While currently applied to other metal and metal oxide nanoparticles, this approach could potentially be adapted to create Mo-Re alloy powders. mdpi.com Such a biogenic route would be less energy-intensive and avoid the use of harsh chemicals compared to conventional methods, representing a long-term goal for sustainable materials production.

Q & A

Basic: What are effective synthesis methods for molybdenum-rhenium (Mo-Re) alloys with controlled stoichiometry?

Methodological Answer:
Synthesizing Mo-Re alloys requires precise control of composition and microstructure. Common techniques include:

  • Arc-Melting : High-purity Mo and Re powders are arc-melted under inert atmospheres (e.g., argon). Post-synthesis annealing (1200–1500°C) homogenizes the alloy .
  • Powder Metallurgy : Mo and Re powders are ball-milled, compacted, and sintered. This method allows for fine-tuning of porosity and grain size .
  • Chemical Vapor Deposition (CVD) : Gas-phase precursors (e.g., MoCl₅ and ReO₃) deposit thin films, ideal for layered or nanostructured alloys. Parameters like temperature and gas flow rates critically influence stoichiometry .

Characterization : Use X-ray diffraction (XRD) for phase identification, scanning electron microscopy (SEM) with energy-dispersive X-ray spectroscopy (EDS) for compositional mapping, and nanoindentation for mechanical properties .

Advanced: How can researchers resolve contradictions in reported phase diagrams of Mo-Re systems at high temperatures?

Methodological Answer:
Discrepancies often arise from impurities, measurement techniques, or incomplete equilibration. Strategies include:

  • High-Throughput Experiments : Systematically vary composition (e.g., 10–50 wt% Re) and annealing times, using differential thermal analysis (DTA) to track phase transitions .
  • Synchrotron XRD : Provides high-resolution data for in situ phase analysis under extreme temperatures (up to 2000°C) .
  • Computational Modeling : Density functional theory (DFT) calculates thermodynamic stability of phases (e.g., σ vs. BCC), validated against experimental data .

Data Reconciliation : Apply statistical tools (e.g., error-weighted averaging) to harmonize conflicting datasets. Replicate prior studies with stringent purity controls (e.g., <10 ppm oxygen) .

Basic: Which characterization techniques are optimal for analyzing Mo-Re interfacial properties in composite materials?

Methodological Answer:

  • Transmission Electron Microscopy (TEM) : Resolves atomic-scale interfaces and defects. Combine with electron energy-loss spectroscopy (EELS) for localized chemical analysis .
  • X-Ray Photoelectron Spectroscopy (XPS) : Identifies oxidation states and surface contaminants (e.g., oxygen segregation at grain boundaries) .
  • Focus on Data Management : Use platforms like Chemotion ELN for raw data storage, ensuring reproducibility and FAIR (Findable, Accessible, Interoperable, Reusable) compliance .

Advanced: How to design experiments probing the catalytic mechanisms of Mo-Re sulfides in hydrodesulfurization (HDS)?

Methodological Answer:

  • In Situ Spectroscopy : Operando Raman or X-ray absorption spectroscopy (XAS) tracks active sites during HDS reactions. Monitor sulfur vacancy formation and reactant adsorption .
  • Isotopic Labeling : Use ³⁴S isotopes to trace sulfur exchange kinetics, coupled with mass spectrometry for quantitative analysis .
  • Theoretical Frameworks : Combine microkinetic modeling with DFT to predict rate-limiting steps and optimize Mo/Re ratios in catalysts .

Basic: What protocols ensure reliable mechanical testing of Mo-Re alloys under high-stress conditions?

Methodological Answer:

  • Sample Preparation : Electro-discharge machining (EDM) minimizes surface defects. Anneal samples to relieve residual stresses .
  • Testing Conditions : Use servo-hydraulic testers for tensile/compressive loads (up to 2 GPa) at 800–1200°C. Shield samples from oxidation using vacuum or inert gas .
  • Data Validation : Perform Weibull analysis for fracture toughness data reproducibility. Cross-validate with nanoindentation and acoustic emission measurements .

Advanced: How to address conflicting reports on superconducting transition temperatures (T₆) in Mo-Re alloys?

Methodological Answer:

  • Sample Purity : Use zone-refined Mo (99.999% purity) and Re to eliminate magnetic impurities that suppress superconductivity .
  • Measurement Consistency : Employ four-probe resistivity setups with μΩ resolution. Calibrate thermometers (e.g., Rh-Fe sensors) for sub-Kelvin accuracy .
  • Collaborative Replication : Partner with independent labs to verify T₆ under identical conditions (e.g., 10 K and 15 T magnetic fields) .

Basic: What are best practices for literature reviews on Mo-Re applications in nuclear reactors?

Methodological Answer:

  • Database Searches : Use SciFinder and Web of Science with keywords like "Mo-Re neutron irradiation" and "swelling resistance." Filter for peer-reviewed journals (avoiding preprints) .
  • Critical Appraisal : Assess experimental parameters (e.g., irradiation dose rates, TEM grid types) to identify biases or methodological gaps .
  • Citation Management : Tools like Zotero track sources, ensuring proper attribution and copyright compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.